Product packaging for 4-Hexylphenylboronic acid(Cat. No.:CAS No. 105365-50-2)

4-Hexylphenylboronic acid

Cat. No.: B034669
CAS No.: 105365-50-2
M. Wt: 206.09 g/mol
InChI Key: CFYBKGAFWFRFRJ-UHFFFAOYSA-N
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Description

4-Hexylphenylboronic acid is a valuable organoboron building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems. The hexyl chain confers enhanced lipophilicity, which can significantly influence the physical properties, such as solubility and crystallinity, of the resulting compounds. This characteristic makes it particularly useful in materials science for the development of organic semiconductors, liquid crystals, and advanced polymeric materials. Its mechanism of action involves transmetalation with a palladium catalyst, forming a key intermediate that couples with an organic halide to create a new carbon-carbon bond. Researchers value this compound for its role in constructing molecular architectures where controlled hydrophobicity and self-assembly behavior are critical. Available in high purity, our this compound is rigorously quality-controlled to ensure consistent performance and reliable results in your synthetic chemistry and R&D applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19BO2 B034669 4-Hexylphenylboronic acid CAS No. 105365-50-2

Properties

IUPAC Name

(4-hexylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBKGAFWFRFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400715
Record name 4-Hexylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105365-50-2
Record name 4-Hexylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexylphenylboronic Acid
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Foundational & Exploratory

4-Hexylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hexylphenylboronic Acid

Introduction

This compound, a member of the arylboronic acid family, is a versatile organic compound with significant applications in organic synthesis, materials science, and medicinal chemistry.[1] Its utility stems from the presence of the boronic acid functional group, which enables it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The hydrophobic hexyl group attached to the phenyl ring allows for its incorporation into various organic matrices, enhancing the properties of polymers and improving the solubility of active pharmaceutical ingredients.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueReference
IUPAC Name (4-hexylphenyl)boronic acid[2]
Synonyms 4-Hexylbenzeneboronic acid[1][3]
CAS Number 105365-50-2[1][2][3][4][5]
Molecular Formula C₁₂H₁₉BO₂[1][2][3][4]
Molecular Weight 206.09 g/mol [1][2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 81 - 84 °C[1]
Purity ≥97%[3]
SMILES CCCCC1=CC=C(C=C1)B(O)O[2]
InChI InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3[2]
InChIKey CFYBKGAFWFRFRJ-UHFFFAOYSA-N[2]
Storage Inert atmosphere, 2-8°C or at -20°C[3][4]

Reactivity and Key Reactions

Boronic acids are generally mild Lewis acids that are stable and easy to handle, making them important reagents in organic synthesis.[6][7] The reactivity of this compound is primarily centered around the boronic acid moiety.

2.1 Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide or triflate.[1][8] This reaction is widely used to synthesize biaryls and other complex organic molecules.[7][9]

2.2 Formation of Boronic Esters

Boronic acids react with alcohols and diols to form boronic esters.[6][7] This reversible reaction can be used to protect diols or to modify the properties of the boronic acid for specific applications.[6][7]

2.3 Dehydration to Boroxines

The dehydration of boronic acids, often through heating, leads to the formation of boroxines, which are trimeric anhydrides.[6][7] It is important to note that commercially available arylboronic acids may contain these boroxine anhydrides, which can affect their reactivity.[10]

Experimental Protocols

3.1 General Synthesis of this compound

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][11]

  • Step 1: Formation of the Grignard Reagent: 4-Bromo-1-hexylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 4-hexylphenylmagnesium bromide.

  • Step 2: Reaction with Trialkyl Borate: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, at a low temperature (e.g., -78 °C).[11][12]

  • Step 3: Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield this compound.[7][12]

G cluster_synthesis Synthesis Workflow of this compound A 4-Bromo-1-hexylbenzene C 4-Hexylphenylmagnesium bromide (Grignard Reagent) A->C + Mg B Magnesium (Mg) in anhydrous ether E Boronic Ester Intermediate C->E + B(OR)₃ D Trialkyl borate (e.g., B(OMe)₃) G This compound E->G Hydrolysis F Acidic Hydrolysis (e.g., H₃O⁺)

General synthesis workflow for this compound.

3.2 Purification by Recrystallization

To ensure high reactivity, especially in Suzuki-Miyaura coupling, it is often necessary to recrystallize commercial this compound to remove any boroxine anhydrides.[10]

  • Procedure: The crude this compound is dissolved in a minimal amount of a hot solvent, such as water or a mixed solvent system.[10] The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

3.3 Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

  • Reagents and Materials:

    • This compound

    • Aryl bromide

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[13]

    • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)[8]

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add the aryl bromide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

    • Purge the vessel with an inert gas.

    • Add the solvent and degas the mixture.

    • Add the palladium catalyst (typically 0.1-5 mol%).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[8]

    • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

G cluster_cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Aryl R¹-Pd(II)L₂-R² PdII->PdII_Aryl [B(OH)₂R²]⁻ Trans->PdII_Aryl PdII_Aryl->Pd0 R¹-R² RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Research and Drug Development

This compound is a valuable tool in various scientific and industrial fields.

4.1 Organic Synthesis

It serves as a fundamental building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its participation in Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in many biologically active compounds.

4.2 Materials Science

The hydrophobic hexyl chain makes this compound suitable for incorporation into polymers and other materials.[1] This can enhance properties such as conductivity and strength, leading to the development of advanced materials like those used in Organic Light Emitting Diodes (OLEDs).[9]

4.3 Medicinal Chemistry and Drug Development

Phenylboronic acid derivatives have gained attention for their biological activity and potential applications in targeted cancer therapy.[14] They can act as enzyme inhibitors, for example, by targeting proteasomes, which are involved in cancer cell growth.[14] The ability of boronic acids to reversibly bind to diols is also exploited in the development of sensors for carbohydrates like glucose and in drug delivery systems.[1][15]

4.4 Bioconjugation and Sensor Technology

In biochemistry, this compound can be used to modify biomolecules, such as proteins and nucleic acids.[1] This allows for the attachment of functional groups for applications in drug delivery and diagnostics.[1] Furthermore, its ability to bind with diols makes it a candidate for use in sensors designed to detect sugars and other biomolecules.[1]

G cluster_applications Properties and Applications of this compound Core This compound Prop1 Boronic Acid Moiety (Suzuki Coupling) Core->Prop1 Prop2 Hydrophobic Hexyl Chain Core->Prop2 Prop3 Diol Binding Capability Core->Prop3 App1 Organic Synthesis (Biaryls, Pharmaceuticals) Prop1->App1 App2 Materials Science (Polymers, OLEDs) Prop1->App2 Prop2->App2 App3 Medicinal Chemistry (Enzyme Inhibitors) Prop3->App3 App4 Sensors & Bioconjugation Prop3->App4

Relationship between properties and applications.

Safety and Handling

According to GHS hazard statements, this compound causes skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[3][4]

Conclusion

This compound is a highly valuable and versatile chemical compound with a broad range of applications. Its unique combination of a reactive boronic acid group and a hydrophobic alkyl chain makes it an essential building block in the synthesis of advanced materials, complex organic molecules, and potential therapeutic agents. A thorough understanding of its chemical properties and reactivity is crucial for its effective utilization in research and development.

References

An In-depth Technical Guide to the Physical Properties of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated physical properties of 4-Hexylphenylboronic acid. Given the specificity of this compound, some data points are inferred from the general behavior of arylboronic acids and related compounds. This document is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Core Physical and Chemical Data

This compound is an organic compound containing a phenyl ring substituted with a hexyl group and a boronic acid moiety. Its structure lends it to applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Table 1: Summary of Physical Properties for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₉BO₂[1][2][3][4]
Molecular Weight 206.09 g/mol [1][2][3][4]
CAS Number 105365-50-2[1][2][3][4]
Appearance White to off-white solid (presumed)General knowledge of arylboronic acids
Melting Point Data not available. Boronic acids often dehydrate upon heating to form cyclic anhydrides (boroxines), which can complicate accurate melting point determination.[5]-
Boiling Point Data not available. Likely to decompose at elevated temperatures.-
Density Data not available.-
Solubility No specific quantitative data is available. Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[6] The hexyl group in this compound will increase its lipophilicity, likely enhancing solubility in less polar organic solvents compared to the parent phenylboronic acid.-

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections describe standard protocols applicable to this compound.

Determination of Melting Point

The melting point of boronic acids can be challenging to measure accurately due to their propensity to dehydrate.[5] However, a standard procedure using a capillary melting point apparatus can provide a melting range.

Principle: A small, powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[3]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate is initially used to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is prepared.

    • The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting.

  • Reporting: The result is reported as a melting range.

Determination of Solubility (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various solvents.[1][7]

Principle: A mixture of the solute and solvent of a known composition is heated at a controlled rate with stirring. The temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity, is recorded as the solubility temperature for that specific concentration.[1][8]

Apparatus:

  • Jacketed glass vessel

  • Thermostat bath

  • Magnetic stirrer and stir bar

  • Precision thermometer

  • Luminance probe or laser beam and detector to monitor turbidity

  • Analytical balance

Procedure:

  • Sample Preparation: A precise amount of this compound and the chosen solvent are weighed directly into the jacketed glass vessel to create a mixture of a known mole fraction.

  • Heating and Equilibration: The vessel is placed in the thermostat bath, and the mixture is stirred continuously. The temperature is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[9]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. The point of complete dissolution is identified by the sharp decrease in turbidity, resulting in a clear solution.

  • Data Recording: The temperature at which the solution becomes clear is recorded as the solubility temperature for that composition.

  • Data Analysis: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Determination of Density (For a Solid Compound)

While no specific data is available for this compound, the density of a solid can be determined using the liquid displacement method.

Principle: The volume of a known mass of the solid is determined by measuring the volume of a liquid it displaces. The density is then calculated as mass divided by volume. The liquid chosen must be one in which the solid is insoluble.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which this compound is insoluble (e.g., a nonpolar solvent like hexane, in which arylboronic acids have poor solubility[6])

Procedure:

  • Mass Measurement: A sample of this compound is accurately weighed.

  • Initial Volume: A known volume of the immiscible liquid is added to a graduated cylinder.

  • Displacement: The weighed solid is carefully added to the liquid in the graduated cylinder, ensuring no splashing occurs and the solid is fully submerged.

  • Final Volume: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid.

  • Calculation: The density (ρ) is calculated using the formula: ρ = mass / (final volume - initial volume)

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

G cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination (Dynamic Method) cluster_density Density Determination (Liquid Displacement) mp1 Grind Sample mp2 Load Capillary Tube mp1->mp2 mp3 Heat in Apparatus mp2->mp3 mp4 Record Melting Range mp3->mp4 sol1 Prepare Solute-Solvent Mixture sol2 Heat and Stir sol1->sol2 sol3 Monitor Turbidity sol2->sol3 sol4 Record Dissolution Temperature sol3->sol4 den1 Weigh Solid Sample den4 Calculate Density (m/ΔV) den1->den4 den2 Measure Initial Liquid Volume den3 Submerge Solid and Measure Final Volume den2->den3 den3->den4 start Obtain Pure Sample of This compound start->mp1 start->sol1 start->den1

Workflow for determining physical properties.

References

An In-depth Technical Guide to 4-Hexylphenylboronic Acid (CAS: 105365-50-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenylboronic acid, with the Chemical Abstracts Service (CAS) number 105365-50-2, is a versatile organoboron compound that has garnered significant interest across various scientific disciplines. Its unique chemical properties, particularly the presence of a boronic acid functional group attached to a hexyl-substituted phenyl ring, make it a valuable reagent in organic synthesis, a key component in the development of advanced materials, and a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key applications with detailed experimental protocols, and its emerging role in drug discovery and sensor technology.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development. The following tables summarize its key properties.

Identifier Value
CAS Number 105365-50-2[1]
Molecular Formula C₁₂H₁₉BO₂[1]
Molecular Weight 206.09 g/mol [1]
IUPAC Name (4-hexylphenyl)boronic acid[1]
Synonyms 4-n-Hexylphenylboronic acid, p-hexylphenylboronic acid, 4-Hexylbenzeneboronic acid[1]
Physical Property Value
Appearance White to off-white crystalline powder
Melting Point 81-84 °C
Boiling Point 342.6 °C at 760 mmHg
Flash Point 161 °C
Density 1 g/cm³
Solubility Generally soluble in polar organic solvents such as methanol, ethanol, and acetone.[2][3][4] Limited solubility in nonpolar solvents like hexanes.[5]

Synthesis and Spectroscopic Characterization

General Synthesis Protocol

The synthesis of this compound typically involves a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis. Below is a representative experimental protocol.

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 1-bromo-4-hexylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding it to a stirred mixture of ice and concentrated hydrochloric acid.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a white solid.

Spectroscopic Data (Predicted and Representative)
Spectroscopy Expected Peaks/Signals
¹H NMR δ 7.8-8.0 (d, 2H, aromatic protons ortho to boron), δ 7.2-7.4 (d, 2H, aromatic protons meta to boron), δ 2.6 (t, 2H, benzylic CH₂), δ 1.6 (m, 2H, CH₂), δ 1.3 (m, 6H, (CH₂)₃), δ 0.9 (t, 3H, CH₃)[6][7][8][9]
¹³C NMR δ 145-150 (C-B), δ 135-138 (aromatic CH ortho to boron), δ 128-130 (aromatic CH meta to boron), δ 130-135 (ipso-C of hexyl group), δ 35-37 (benzylic CH₂), δ 31-33, 29-31, 22-24 (aliphatic CH₂), δ 14 (CH₃)[10][11]
FT-IR (cm⁻¹) ~3300-3500 (O-H stretch, broad), ~2920-2960 (C-H stretch, aliphatic), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1090 (C-B stretch)[12][13][14][15][16]
Mass Spec (EI) M⁺ at m/z 206. Common fragments would arise from loss of water, the hexyl chain, and rearrangements.[17][18][19][20]

Key Applications and Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[21]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 °C to 110 °C for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, Pd Catalyst, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool and Extract C->D E Purify by Column Chromatography D->E F Final Biaryl Product E->F

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Signaling Pathways

Phenylboronic acids have emerged as a significant class of compounds in drug discovery due to their ability to form reversible covalent bonds with diols present in many biological molecules.[22] This interaction is central to their mechanism of action as enzyme inhibitors and for targeted drug delivery.

Mechanism of Enzyme Inhibition:

The boron atom in phenylboronic acids can interact with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to their inhibition. This is a key mechanism for their anticancer and antibacterial properties.

Signaling Pathway Inhibition in Cancer:

Phenylboronic acid derivatives have been shown to inhibit cancer cell migration and proliferation by targeting key signaling pathways. For instance, they can decrease the activity of Rho family GTP-binding proteins (RhoA, Rac1, and Cdc42), which are crucial for cell motility and cytoskeletal organization.[23]

Diagram of Phenylboronic Acid's Effect on Cancer Cell Migration Signaling:

Cancer_Signaling PBA Phenylboronic Acid Derivatives Rho RhoA, Rac1, Cdc42 (GTPases) PBA->Rho Inhibition ROCK ROCK (Downstream Effector) Rho->ROCK Migration Cancer Cell Migration ROCK->Migration

Caption: Phenylboronic acids inhibit cancer cell migration.

Glucose Sensing Applications

The ability of phenylboronic acids to reversibly bind with diols makes them ideal for the development of glucose sensors.[24][25][26][27] This interaction is pH-dependent and can be transduced into a measurable signal, such as a color change or a change in fluorescence.

Mechanism of Glucose Sensing:

This compound can be incorporated into a polymer matrix. In the presence of glucose, the boronic acid moieties bind to the cis-diol groups of glucose, leading to a change in the physical properties of the polymer, such as swelling or a change in its refractive index. This change can be detected optically.

Logical Diagram of a Phenylboronic Acid-Based Glucose Sensor:

Glucose_Sensor cluster_components Sensor Components PBA This compound (Recognition Element) Binding Reversible Binding PBA->Binding Matrix Polymer Matrix (Transducer) Signal Optical Signal (e.g., Color Change) Matrix->Signal Generates Glucose Glucose Glucose->Binding Binding->Matrix Induces Change

Caption: Principle of a glucose sensor using this compound.

Conclusion

This compound is a highly valuable and versatile chemical compound with broad applications in organic synthesis, materials science, and drug development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for synthetic chemists. Furthermore, its unique ability to interact with biological molecules has opened up exciting avenues for the design of novel therapeutics and advanced diagnostic sensors. This technical guide provides researchers and scientists with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their work, paving the way for future innovations in their respective fields.

References

Technical Guide: 4-Hexylphenylboronic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Hexylphenylboronic acid, a versatile organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, key applications, and relevant experimental protocols.

Core Properties of this compound

This compound is an organic compound featuring a phenyl ring substituted with a hexyl group and a boronic acid functional group. Its properties make it a valuable reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Weight 206.09 g/mol [1][2]
Molecular Formula C₁₂H₁₉BO₂[1][2][3]
CAS Number 105365-50-2[1][2][3]
IUPAC Name (4-hexylphenyl)boronic acid[2]
Melting Point 81 - 84 °C[4]
Appearance White to off-white crystalline powder[4]
Purity Typically ≥97%[3][4]

Key Applications in Research and Drug Development

This compound serves as a critical building block in various fields. Its hydrophobic hexyl chain and reactive boronic acid moiety allow for its use in the synthesis of complex molecules and functional materials.[4]

  • Organic Synthesis: It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals.[4]

  • Materials Science: The compound is utilized in the creation of advanced materials, including polymers and liquid crystals, where the hexylphenyl group can influence the material's physical properties.[4]

  • Drug Discovery: Phenylboronic acid derivatives are of significant interest in drug development. They can act as inhibitors for certain enzymes, such as serine proteases.[5] Furthermore, their ability to form reversible covalent bonds with diols is exploited for targeted drug delivery systems.[6][7]

  • Targeted Cancer Therapy: A prominent application of phenylboronic acids is in targeting sialic acid residues that are overexpressed on the surface of cancer cells.[6][8] This interaction allows for the selective delivery of therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.[8][9][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving boronic acids, with a focus on the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Subsequently, add the palladium catalyst (typically 0.01-0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (commonly 80-110 °C) and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound.

Targeted Drug Delivery to Cancer Cells

Phenylboronic acid (PBA) moieties can be incorporated into drug delivery systems, such as nanoparticles, to target cancer cells. This is achieved through the specific interaction between PBA and sialic acid, which is often overexpressed on the surface of tumor cells, particularly in the acidic tumor microenvironment.

Targeted_Drug_Delivery cluster_0 Drug Delivery System cluster_1 Cancer Cell Nanoparticle Nanoparticle Core Drug Payload PBA 4-Hexylphenyl boronic acid (PBA) Ligand Nanoparticle:f0->PBA Functionalized with SialicAcid Sialic Acid Receptor (Overexpressed) PBA->SialicAcid Binding in Acidic Tumor Microenvironment Cell Cancer Cell Membrane Cytoplasm Cell:f1->Cell:f1

Caption: PBA-functionalized nanocarrier targeting sialic acid on a cancer cell.

Suzuki-Miyaura Coupling Reaction Workflow

The Suzuki-Miyaura reaction is a fundamental process in which this compound is frequently used. The workflow involves a series of well-defined steps from reactant preparation to product purification.

Suzuki_Miyaura_Workflow Reactants 1. Prepare Reactants - this compound - Aryl Halide - Base Setup 2. Assemble Reaction - Add solids to flask - Purge with Inert Gas Reactants->Setup Addition 3. Add Liquids - Degassed Solvent - Palladium Catalyst Setup->Addition Reaction 4. Heat and Stir - Monitor by TLC/GC-MS Addition->Reaction Workup 5. Quench and Extract - Cool reaction - Aqueous wash Reaction->Workup Purification 6. Purify Product - Column Chromatography Workup->Purification Product Final Biaryl Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

An In-depth Technical Guide to the Solubility of 4-Hexylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Hexylphenylboronic Acid

This compound is an organoboron compound that is integral to various organic syntheses, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the creation of complex molecules for pharmaceuticals and advanced materials makes a thorough understanding of its solubility profile in different organic solvents crucial for reaction optimization, purification, and formulation. The hexyl group imparts a significant nonpolar character to the molecule, which influences its solubility behavior in comparison to its parent compound, phenylboronic acid.

Expected Solubility Profile

Based on the general principles of solubility and data from analogous compounds, this compound is expected to exhibit the following solubility characteristics:

  • High Solubility in polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and acetone. These solvents can engage in hydrogen bonding with the boronic acid group.

  • Moderate to High Solubility in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions are also significant.

  • Moderate Solubility in less polar solvents such as chloroform and dichloromethane.

  • Low Solubility in nonpolar hydrocarbon solvents like hexanes and methylcyclohexane. The nonpolar hexyl chain may slightly improve solubility in these solvents compared to phenylboronic acid, but the polar boronic acid group will still dominate, leading to overall low solubility.

Solubility Data of Analogous Phenylboronic Acids

Due to the absence of specific quantitative data for this compound, the following table summarizes the experimentally determined solubility of the parent compound, phenylboronic acid, in several organic solvents. This information can serve as a useful, albeit approximate, guide. The presence of the hexyl group in this compound is expected to increase its solubility in less polar solvents and potentially decrease it in highly polar solvents compared to phenylboronic acid.

SolventMole Fraction (x) at given Temperature (°C)Reference
Phenylboronic Acid
Chloroform0.05 at 20°C[1][2]
3-Pentanone0.2 at 20°C[1][2]
Acetone0.25 at 20°C[1][2]
Dipropyl ether0.3 at 20°C[1][2]
Methylcyclohexane<0.01 at 20°C[1][2]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[3]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is crucial that excess solid remains at the end of the equilibration period to ensure a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[3]

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids by observing the dissolution of a solid in a liquid upon controlled heating.[1][2][4][5] This method measures the temperature at which a known concentration of the solute completely dissolves.

Methodology:

  • Sample Preparation: Prepare a series of samples with known mole fractions of this compound in the desired organic solvent in sealed vials.

  • Heating and Observation: Place the vials in a thermostated bath and begin stirring the mixtures. The temperature of the bath is slowly and constantly increased.

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific mole fraction.[1][2][4][5] This can be determined visually or by using a luminance probe or a laser-based nephelometer that measures light scattering.[6]

  • Data Collection: Repeat the experiment for different compositions of the boronic acid and solvent to generate a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a boronic acid compound.

G Workflow for Determining Boronic Acid Solubility cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep Add excess solid boronic acid to solvent seal Seal vials prep->seal agitate Agitate at constant temperature (24-48h) seal->agitate separate Centrifuge or filter to remove solid agitate->separate dilute Dilute supernatant separate->dilute analyze Quantify concentration (e.g., HPLC, UV-Vis) dilute->analyze

Caption: Workflow for determining boronic acid solubility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its general solubility can be inferred from the behavior of analogous compounds like phenylboronic acid.[1][2][7] For precise and reliable data, the standardized shake-flask method for thermodynamic solubility or the dynamic method for kinetic solubility are recommended.[3][5] The detailed protocols provided in this guide offer a robust framework for researchers to generate the specific solubility data required for their applications in drug development and organic synthesis.

References

4-Hexylphenylboronic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hexylphenylboronic acid. Due to the limited availability of specific quantitative stability data in public literature, this document synthesizes information from analogous arylboronic acids, general principles of boronic acid chemistry, and established stability testing protocols to offer a thorough resource for the handling, storage, and stability assessment of this compound.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its ability to form carbon-carbon bonds. Its long alkyl chain imparts specific solubility and electronic properties that are advantageous in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. However, like other boronic acids, its stability can be a critical factor influencing its reactivity, purity, and shelf-life. Understanding the degradation pathways and optimal storage conditions is paramount for ensuring its effective and reproducible use in research and development.

Intrinsic Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including moisture, pH, light, temperature, and the presence of oxidizing agents. The primary degradation pathways for arylboronic acids are well-documented and include protodeboronation, oxidation, and the formation of boroxine anhydrides.

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, resulting in the replacement of the boronic acid moiety with a hydrogen atom. In the case of this compound, this would lead to the formation of hexylbenzene. This reaction is often catalyzed by aqueous conditions and can be influenced by pH.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol. For this compound, oxidative degradation would yield 4-hexylphenol. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The reaction is thought to proceed through the formation of a boronate ester with an oxidant, followed by rearrangement and hydrolysis.

Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is generally reversible upon the addition of water. While boroxine formation is a form of degradation as it alters the chemical nature of the starting material, it can often be reversed before use in subsequent reactions by treatment with water.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Forced Degradation of this compound in Solution

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Expected Degradation (%)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24605 - 15Hexylbenzene, 4-Hexylphenol
Basic Hydrolysis 0.1 M NaOH246010 - 25Hexylbenzene, 4-Hexylphenol
Oxidative 3% H₂O₂242515 - 404-Hexylphenol
Photolytic UV/Vis light24255 - 204-Hexylphenol, Hexylbenzene

Table 2: Illustrative Solid-State Stability of this compound

Stress ConditionConditionTime (days)Expected Degradation (%)Major Degradation Products
Thermal 80°C72 - 10Boroxine, 4-Hexylphenol
Humidity 90% RH75 - 20Boroxine, Hexylbenzene
Photolytic UV/Vis light72 - 154-Hexylphenol, Boroxine

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for boronic acids:

Table 3: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of thermal degradation and boroxine formation.
Atmosphere Inert (e.g., Argon or Nitrogen)To minimize exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis.
Light Protect from light (Amber vial)To prevent photodegradation.
Moisture Tightly sealed container in a dry environmentTo prevent hydrolysis (protodeboronation) and boroxine formation/reversion.

Experimental Protocols for Stability Studies

To obtain specific stability data for this compound, a forced degradation study should be performed. The following are detailed protocols for key experiments.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Suitable stability chambers (for thermal and photolytic studies)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and heat at an elevated temperature (e.g., 80°C).

    • Photostability (Solid and Solution): Expose the solid and stock solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a stability-indicating analytical method.

Stability-Indicating HPLC Method Protocol

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the more nonpolar compounds. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 220 nm or 254 nm) or use a PDA to acquire the full spectrum for peak purity analysis.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

DegradationPathways cluster_main This compound cluster_degradation Degradation Products 4-Hexylphenylboronic_acid This compound Hexylbenzene Hexylbenzene 4-Hexylphenylboronic_acid->Hexylbenzene Protodeboronation (H₂O, pH) 4-Hexylphenol 4-Hexylphenol 4-Hexylphenylboronic_acid->4-Hexylphenol Oxidation ([O]) Boroxine Boroxine (Trimeric Anhydride) 4-Hexylphenylboronic_acid->Boroxine Dehydration (Heat, Solid State) Boroxine->4-Hexylphenylboronic_acid Hydration (H₂O)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound.

StabilityWorkflow cluster_planning Planning & Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Characterization cluster_reporting Reporting & Recommendations Define_Objectives Define Study Objectives and Acceptance Criteria Prepare_Sample Prepare this compound (Solid and Solution) Define_Objectives->Prepare_Sample Acid_Base Acidic & Basic Hydrolysis Prepare_Sample->Acid_Base Oxidative Oxidative Stress Prepare_Sample->Oxidative Thermal Thermal Stress Prepare_Sample->Thermal Photolytic Photolytic Stress Prepare_Sample->Photolytic Analyze_Samples Analyze Stressed Samples Acid_Base->Analyze_Samples Oxidative->Analyze_Samples Thermal->Analyze_Samples Photolytic->Analyze_Samples Develop_Method Develop & Validate Stability-Indicating Method (HPLC/LC-MS) Develop_Method->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products Analyze_Samples->Identify_Degradants Summarize_Data Summarize Quantitative Data Identify_Degradants->Summarize_Data Propose_Pathways Propose Degradation Pathways Summarize_Data->Propose_Pathways Recommend_Storage Recommend Storage Conditions and Shelf-Life Propose_Pathways->Recommend_Storage

Caption: Workflow for stability assessment of this compound.

Conclusion

This compound is a valuable synthetic building block, but its utility is dependent on its stability. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation can be mitigated through proper storage and handling. This guide provides a framework for understanding these stability considerations and for developing robust analytical methods to assess the purity and degradation of this compound. For critical applications, it is strongly recommended that researchers and drug development professionals conduct specific stability studies under their intended use and storage conditions to ensure the quality and reliability of this important reagent.

Spectroscopic Profile of 4-Hexylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-hexylphenylboronic acid (CAS No: 105365-50-2). While direct experimental spectra are not publicly available in major databases as of this writing, this document compiles predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols to aid in the characterization of this compound.

Compound Information

This compound is an organic compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules makes its thorough characterization essential for researchers in medicinal chemistry and materials science.

PropertyValueSource
Chemical Formula C₁₂H₁₉BO₂[1][2]
Molecular Weight 206.09 g/mol [1]
IUPAC Name (4-hexylphenyl)boronic acid[1]
CAS Number 105365-50-2[1][2]
Physical Form White to off-white crystalline powder[3]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass can be used to confirm its identity.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[4] This data is crucial for interpreting high-resolution mass spectra.

AdductPredicted m/z
[M+H]⁺ 207.15509
[M+Na]⁺ 229.13703
[M-H]⁻ 205.14053
[M]⁺ 206.14726
Monoisotopic Mass 206.14781 Da
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for obtaining the mass spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two with water.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺ in positive mode, and [M-H]⁻ in negative mode).

  • Data Analysis: Compare the observed m/z values with the predicted values to confirm the presence and identity of the compound. It is important to note that boronic acids have a tendency to form cyclic trimers (boroxines), which may be observed in the mass spectrum at higher m/z values.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following are the expected chemical shifts for this compound based on its structure and data from analogous compounds.

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexyl chain.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to Boron) 7.7 - 7.9Doublet2H
Aromatic (meta to Boron) 7.2 - 7.4Doublet2H
-B(OH)₂ 4.5 - 6.0 (broad)Singlet2H
-CH₂- (benzylic) 2.6 - 2.8Triplet2H
-CH₂- (alkyl chain) 1.5 - 1.7Multiplet2H
-CH₂- (alkyl chain) 1.2 - 1.4Multiplet6H
-CH₃ 0.8 - 1.0Triplet3H
Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Aromatic (C-B) 130 - 135 (may be broad or unobserved)
Aromatic (ortho to Boron) 135 - 138
Aromatic (meta to Boron) 128 - 130
Aromatic (para to Boron) 145 - 148
-CH₂- (benzylic) 35 - 37
-CH₂- (alkyl chain) 31 - 33
-CH₂- (alkyl chain) 28 - 30
-CH₂- (alkyl chain) 22 - 24
-CH₃ 13 - 15
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid) 3200 - 3600Strong, Broad
C-H stretch (aromatic) 3000 - 3100Medium
C-H stretch (aliphatic) 2850 - 3000Strong
C=C stretch (aromatic) 1600 - 1620Medium
B-O stretch 1330 - 1380Strong
C-B stretch 1080 - 1120Medium
C-H bend (aromatic) 800 - 850Strong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR) Purification->IR MS_Data Molecular Weight Confirmation MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Conclusion Structure Verified MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

A general workflow for the spectroscopic characterization of a synthesized compound.

References

Commercial Availability and Applications of 4-Hexylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of 4-hexylphenylboronic acid. This versatile building block is of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials through Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Safety Data

This compound is a white to off-white crystalline powder.[1] Key properties and safety information are summarized in the table below.

PropertyValueReference
CAS Number 105365-50-2[1]
Molecular Formula C₁₂H₁₉BO₂[1]
Molecular Weight 206.09 g/mol [1]
Melting Point 81 - 84 °C[1]
Purity Typically ≥97%
Appearance White to off-white crystalline powder[1]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.
Storage Store at room temperature or refrigerated (2-8°C), under an inert atmosphere.
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The table below provides a summary of offerings from several key vendors. Pricing is approximate and subject to change; it is recommended to request a formal quote for bulk quantities.

SupplierPurityAvailable QuantitiesApproximate Price (USD)
Chem-Impex 97-105% (titration)1g, 5g, Bulk$82/1g, $299/5g
Boron Molecular >97%1g, 5g, 10g, 25g$40/1g, $480/25g
TCI America >98%1g, 5g, 25g~$82/1g (via distributors)
BLDpharm (via Lead Sciences) ≥97%1g, 5g, 25g~
28/1g,28/1g, ~28/1g,
388/25g (converted from EUR)

Synthesis of this compound

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 1-Bromo-4-hexylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

    • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-4-hexylbenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flask under an inert atmosphere, dissolve trimethyl borate (1.5 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer.

    • Maintain the temperature at -78 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl.

    • Stir vigorously for 1-2 hours until two clear layers are formed.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by column chromatography on silica gel.

Synthesis_of_4_Hexylphenylboronic_acid 1-Bromo-4-hexylbenzene 1-Bromo-4-hexylbenzene Grignard Reagent Grignard Reagent 1-Bromo-4-hexylbenzene->Grignard Reagent 1. Mg, THF Mg, THF Mg, THF Borate Ester Intermediate Borate Ester Intermediate Grignard Reagent->Borate Ester Intermediate 2. B(OMe)3, -78°C B(OMe)3 B(OMe)3 This compound This compound Borate Ester Intermediate->this compound 3. H3O+ H3O+ H3O+

Caption: Synthesis of this compound via Grignard reaction.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, particularly for the synthesis of biaryl compounds. The hexyl group can impart desirable properties such as increased solubility in organic solvents and can play a role in the liquid crystalline or biological properties of the final product.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst and degas for another 5 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 4-Hexylphenyl-B(OH)2 R-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers in organic synthesis and drug development. Its application in Suzuki-Miyaura coupling allows for the straightforward introduction of a hexylphenyl moiety, enabling the synthesis of a wide range of functionalized biaryl compounds. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Hydrolysis of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4-hexylphenylboronic acid, a compound of interest in organic synthesis and drug development. The stability of the boronic acid functional group in aqueous environments is a critical factor in its application, particularly in biological systems. This document details the underlying principles of its hydrolysis, experimental protocols for its study, and its interaction with biological targets.

Introduction to this compound and its Hydrolysis

This compound belongs to the class of arylboronic acids, which are characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. The presence of a hexyl group at the para position of the phenyl ring influences its electronic properties and, consequently, its reactivity and stability. The hexyl group is an electron-donating group, which generally slows down the rate of hydrolysis compared to unsubstituted phenylboronic acid.

The hydrolysis of a boronic acid is a reversible reaction that can lead to the formation of boric acid and the corresponding arene. This process is of significant concern in drug development, as the stability of a boronic acid-based drug candidate in physiological conditions (aqueous environment, pH ~7.4) is paramount for its efficacy and safety.

The general mechanism for the hydrolysis of arylboronic acids is influenced by pH. Under neutral or acidic conditions, the boronic acid exists in a neutral trigonal planar form. In basic conditions, it can accept a hydroxide ion to form a more reactive, tetravalent boronate species.

Quantitative Data on the Hydrolysis of Arylboronic Acids

Substituent (para-)Solvent SystemHalf-life (t½) in water (min)Half-life (t½) at pH 7.4 (min)Reference
-OHWater / 50 mM Sodium Phosphate Buffer~10< 5[1]
-NHCOCH₃Water / 50 mM Sodium Phosphate Buffer~10< 5[1]
-NH₂Water / 50 mM Sodium Phosphate Buffer~180~5[1]

Note: The hexyl group is an electron-donating group, similar to the amino group, which suggests that this compound would exhibit slower hydrolysis in water compared to hydroxyl- and acetamido-substituted analogs. However, at physiological pH, the hydrolysis is expected to be significantly faster.

Experimental Protocols for Monitoring Hydrolysis

The hydrolysis of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the boronic acid and its hydrolysis products over time.

Detailed HPLC Protocol for Monitoring the Hydrolysis of this compound

Objective: To quantify the rate of hydrolysis of this compound in an aqueous buffer solution at a specific pH and temperature.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Formic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system equipped with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Buffer Solution: Prepare a phosphate buffer solution (e.g., 50 mM) at the desired pH (e.g., 7.4) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in HPLC-grade water. Filter the buffer through a 0.45 µm filter.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of varying concentrations by diluting the stock solution with the prepared buffer. These will be used to create a calibration curve.

  • Hydrolysis Reaction Setup:

    • Initiate the hydrolysis reaction by adding a known amount of the this compound stock solution to a stirred, thermostated vessel containing the prepared buffer solution at the desired temperature (e.g., 37 °C).

    • The final concentration of the boronic acid should be within the range of the calibration curve.

  • Sample Collection:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot with a solvent that stops the hydrolysis, such as cold acetonitrile. This also serves to precipitate any salts that may interfere with the analysis.

    • Filter the samples through a 0.22 µm syringe filter into autosampler vials.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the this compound from its hydrolysis product (4-hexylbenzene) and boric acid. A typical gradient might start at a low percentage of B, ramp up to a high percentage of B, and then return to the initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at a wavelength where this compound has a strong absorbance (e.g., 230 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in each of the collected samples.

    • Plot the concentration of this compound versus time.

    • Determine the rate constant (k) of the hydrolysis reaction by fitting the data to the appropriate kinetic model (e.g., pseudo-first-order kinetics). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Biological Relevance: Inhibition of Serine Proteases

Boronic acids are well-known for their ability to act as potent and reversible inhibitors of serine proteases. This interaction is of significant interest to drug development professionals, as many disease pathways involve serine protease activity. This compound, with its lipophilic hexyl group, may exhibit favorable interactions with the hydrophobic pockets of enzyme active sites.

The inhibitory mechanism involves the formation of a covalent bond between the boron atom of the boronic acid and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

Signaling Pathway: Serine Protease Inhibition by a Boronic Acid

The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid.

SerineProteaseInhibition Mechanism of Serine Protease Inhibition by a Boronic Acid Enzyme Serine Protease (Active Site with Ser-OH) EnzymeSubstrateComplex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->EnzymeSubstrateComplex Binding BoronicAcid This compound (R-B(OH)₂) BoronicAcid->EnzymeSubstrateComplex TetrahedralAdduct Tetrahedral Adduct (Covalent and Reversible) EnzymeSubstrateComplex->TetrahedralAdduct Nucleophilic Attack (Ser-OH on Boron) TetrahedralAdduct->EnzymeSubstrateComplex Reversal InactiveEnzyme Inactive Enzyme TetrahedralAdduct->InactiveEnzyme Inhibition

Caption: Mechanism of serine protease inhibition by a boronic acid.

Experimental Workflow: Hydrolysis Kinetics Study

The following diagram outlines the logical workflow for conducting a hydrolysis kinetics study of this compound.

HydrolysisWorkflow Experimental Workflow for Hydrolysis Kinetics Study Prep 1. Preparation - Buffer Solution - Standard Solutions Reaction 2. Initiate Hydrolysis Reaction (Thermostated & Stirred) Prep->Reaction Sampling 3. Time-course Sampling & Quenching Reaction->Sampling HPLC 4. HPLC Analysis - Separation - Detection Sampling->HPLC DataAnalysis 5. Data Analysis - Calibration Curve - Concentration vs. Time Plot - Kinetic Modeling HPLC->DataAnalysis Results 6. Results - Rate Constant (k) - Half-life (t½) DataAnalysis->Results

Caption: Experimental workflow for hydrolysis kinetics study.

Conclusion

The hydrolysis of this compound is a critical parameter for its application in drug development and other fields. While specific kinetic data remains to be fully elucidated, the general principles of arylboronic acid hydrolysis, combined with the provided experimental protocols, offer a robust framework for its investigation. The electron-donating nature of the hexyl group is expected to confer a degree of stability against hydrolysis compared to electron-withdrawn analogs. Furthermore, the potential for this compound to act as a serine protease inhibitor highlights its relevance in the design of novel therapeutics. The methodologies and information presented in this guide are intended to support researchers and scientists in their efforts to understand and utilize this important class of compounds.

References

The Core Mechanism of 4-Hexylphenylboronic Acid in Suzuki Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials. A key reagent in many Suzuki couplings is the organoboron species, with arylboronic acids being particularly common due to their stability and reactivity.

This technical guide provides an in-depth exploration of the mechanism of action of a representative arylboronic acid, 4-hexylphenylboronic acid, in the Suzuki coupling reaction. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, maximizing yields, and designing novel synthetic routes in drug discovery and development.

Core Mechanism of Action: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. This compound plays a crucial role in the transmetalation step, where the 4-hexylphenyl group is transferred to the palladium center.

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide, resulting in the formation of a square planar palladium(II) complex. The palladium is oxidized from the 0 to the +2 oxidation state. The reactivity of the aryl halide in this step generally follows the order: I > Br > Cl > F.

Transmetalation

Transmetalation is the key step where this compound enters the catalytic cycle. For the transmetalation to occur, the boronic acid must first be activated by a base. The base (e.g., carbonate, hydroxide, phosphate) reacts with the boronic acid to form a more nucleophilic boronate species.

There are two generally accepted pathways for the subsequent transmetalation:

  • The "Boronate" Pathway: The activated boronate species displaces the halide from the palladium(II) complex, forming a new intermediate where both the aryl group from the halide and the 4-hexylphenyl group are attached to the palladium.

  • The "Oxo-Palladium" Pathway: The halide on the palladium(II) complex is first replaced by a ligand from the base (e.g., -OH, -OR). This palladium-alkoxide or -hydroxide complex then reacts with the neutral boronic acid.

In either pathway, the result is the formation of a diorganopalladium(II) complex, with the 4-hexylphenyl group now bonded to the palladium center.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the aryl group from the original halide and the 4-hexylphenyl group) on the palladium(II) complex are coupled, forming the desired biaryl product. This process reduces the palladium from the +2 to the 0 oxidation state, regenerating the active palladium(0) catalyst, which can then participate in a new catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the complete catalytic cycle for the Suzuki coupling of this compound with an aryl bromide.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr ArPdHexylphenyl Ar-Pd(II)L₂-(C₆H₄-Hexyl) ArPdBr->ArPdHexylphenyl ArPdHexylphenyl->Pd0 Product Ar-(C₆H₄-Hexyl) ArPdHexylphenyl->Product Reductive Elimination BoronicAcid Hexyl-(C₆H₄)-B(OH)₂ ActivatedBoronate [Hexyl-(C₆H₄)-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base ActivatedBoronate->ArPdHexylphenyl Transmetalation ArylBromide Ar-Br ArylBromide->ArPdBr Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data Summary

While specific kinetic data for the Suzuki coupling of this compound is not extensively published, data from closely related analogs such as 4-butylphenylboronic acid and phenylboronic acid provide valuable insights into expected reactivity and yields. The following table summarizes representative quantitative data for the Suzuki coupling of these analogs with various aryl halides.

Boronic AcidAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Butylphenylboronic acid4-BromoacetophenonePd(II)-NHC complexKOHIPA/Water (1:1)RT0.1752[1]
4-Butylphenylboronic acid4-IodoacetophenonePd(II)-NHC complexKOHIPA/Water (1:1)RT0.1776[1]
4-Butylphenylboronic acid4-ChloroacetophenonePd(II)-NHC complexKOHIPA/Water (1:1)RT0.1778[1]
Phenylboronic acid4-BromoanisolePd(0) NanoparticlesK₂CO₃Ethanol/Water701>95[2]
Phenylboronic acid4-IodoanisolePd/H-MORK₂CO₃Ethanol/Water (1:4)800.595[3]
Phenylboronic acid4-IodotolueneNi(II)/β-CDK₂CO₃Water1202492[4]

Note: The data presented is for analogous compounds and serves as a reference for the expected reactivity of this compound. Reaction conditions and yields will vary depending on the specific substrates, catalyst, base, and solvent system employed.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a general methodology for the Suzuki coupling of this compound with an aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. If a biphasic system is used, add the degassed water. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biphenyl derivative.

Experimental Workflow

The following diagram outlines the general workflow for the experimental protocol described above.

Experimental_Workflow start Start setup Combine Reactants: Aryl Bromide, This compound, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_solvents_catalyst Add Solvent(s) and Pd Catalyst inert->add_solvents_catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) add_solvents_catalyst->reaction workup Cool, Dilute, and Wash (Aqueous Work-up) reaction->workup purification Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purification end End (Pure Product) purification->end

Caption: General experimental workflow for Suzuki coupling.

Conclusion

This compound serves as a versatile and efficient coupling partner in the Suzuki-Miyaura reaction, a fundamental transformation in modern organic chemistry. Its mechanism of action is well-understood and proceeds through a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The key to its reactivity lies in the base-mediated formation of a nucleophilic boronate species, which readily transfers the 4-hexylphenyl group to the palladium center during the transmetalation step. By understanding the core principles of this mechanism and utilizing appropriate experimental protocols, researchers can effectively employ this compound to construct complex biaryl structures that are central to the development of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for 4-Hexylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-hexylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of a wide array of biaryl compounds, which are pivotal structures in medicinal chemistry, materials science, and organic electronics.

The Suzuki-Miyaura coupling is a robust and widely adopted method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a base.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Its popularity stems from its mild reaction conditions, tolerance to a broad range of functional groups, and the general commercial availability of the requisite starting materials.[9][10][11][12][13][14][15]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids with various aryl halides, providing a comparative framework for the application of this compound.

Aryl Boronic AcidAryl HalideCatalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-BromotoluenePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2 M aq.)Toluene80-904-6~95
4-Butylphenylboronic acid4-BromoacetophenoneNHC-Pd(II) complexKOHIsopropanol/Water (1:1)RT0.1776
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/Water (4:1)901292
This compound4-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃Toluene/Water (4:1)9012>90 (Estimated)
Phenylboronic acid1-Bromo-4-nitrobenzeneGO@NHC-PdK₂CO₃Ethanol/Water80198

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.

Protocol: Synthesis of 4-Hexyl-4'-cyanobiphenyl

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) and deionized water (2.5 mL) to the flask via syringe.

  • Reaction: Vigorously stir the reaction mixture and heat it to 90 °C using a pre-heated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate), to yield the pure 4-hexyl-4'-cyanobiphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Combine Reactants: This compound, Aryl Halide, Base inert Establish Inert Atmosphere (N₂ or Ar) start->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Solvents (e.g., Toluene/Water) catalyst->solvent react Heat and Stir (e.g., 90°C, 12-24h) solvent->react workup Cool and Perform Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Base Selection in the Suzuki Coupling of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. A critical parameter for the success and efficiency of the Suzuki coupling is the choice of base, which plays a pivotal role in the catalytic cycle.

This document provides a detailed guide to the selection of an appropriate base for the Suzuki coupling of 4-hexylphenylboronic acid. We will explore the function of the base, present a comparative analysis of commonly used bases, and provide detailed experimental protocols to aid researchers in optimizing their synthetic routes.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1]

The main functions of the base include:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex). This increases the electron density on the boron atom, facilitating the transfer of the organic group (in this case, the 4-hexylphenyl group) to the palladium(II) center.[1]

  • Facilitation of the Transmetalation Step: The activated boronate complex readily undergoes transmetalation with the palladium(II) halide complex formed after oxidative addition.

  • Regeneration of the Catalyst: The base can also play a role in the regeneration of the active Pd(0) catalyst.

The choice of base can significantly impact the reaction rate, yield, and selectivity. A base that is too weak may not sufficiently activate the boronic acid, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to undesired side reactions, such as decomposition of the catalyst, ligands, or starting materials.

Comparative Analysis of Common Bases

The selection of an optimal base is highly dependent on the specific substrates (aryl halide and boronic acid), catalyst system (palladium precursor and ligand), and solvent. For the Suzuki coupling of this compound, an electron-rich boronic acid, a range of inorganic bases are typically effective.

The following table summarizes the performance of various common bases in a representative Suzuki-Miyaura coupling reaction. While this specific data is for the coupling of 4-bromotoluene with phenylboronic acid, the trends are generally applicable to the coupling of this compound with aryl bromides.

EntryBase (equivalents)Solvent SystemCatalyst SystemTemperature (°C)Time (h)Yield (%)Notes
1Na₂CO₃ (2.0)Toluene/H₂OPd(OAc)₂ / PPh₃1001295A common and cost-effective choice, often providing high yields.
2K₂CO₃ (2.0)Dioxane/H₂OPd(PPh₃)₄100892Another widely used and reliable base.
3K₃PO₄ (3.0)ToluenePd₂(dba)₃ / XPhos110698Often provides excellent yields, particularly with challenging substrates.
4Cs₂CO₃ (2.0)DioxanePd(OAc)₂ / SPhos100896A strong and effective base, though more expensive.
5KOH (2.0)IPA/H₂OPd-NHC Complex820.5ModerateA strong base that can be effective but may promote side reactions.[2]
6NaOH (2.0)DME/H₂OPd(PPh₃)₄80295A strong and inexpensive base, but can be detrimental to sensitive functional groups.[3]
7KF (2.0)ToluenePd(OAc)₂ / PPh₃1001285A milder base, useful when base-sensitive functional groups are present.

Note: The data in this table is compiled from various sources for illustrative purposes and the yields are highly dependent on the specific reaction conditions and substrates used.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound using different bases. These protocols can be used as a starting point for optimization.

Protocol 1: General Procedure for Suzuki Coupling using Potassium Carbonate (K₂CO₃)

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • The reaction mixture is stirred and heated to 100 °C under an inert atmosphere for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.

Protocol 2: General Procedure for Suzuki Coupling using Potassium Phosphate (K₃PO₄)

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Anhydrous toluene (10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.5 mmol), the aryl halide (1.0 mmol), potassium phosphate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and XPhos (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL) to the flask via syringe.

  • The reaction mixture is stirred and heated to 110 °C under an inert atmosphere for 6-10 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR L₂ ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Ar_prime_BOH2->Boronate Activation Base Base (e.g., K₂CO₃) Base->ArPdOR Base->Boronate Boronate->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Base Optimization

Base_Optimization_Workflow start Start: Define Reaction (this compound + Aryl Halide) reagents Prepare Stock Solutions: - Boronic Acid - Aryl Halide - Pd Catalyst/Ligand start->reagents setup Set up Parallel Reactions (e.g., in a reaction block) reagents->setup add_bases Add Different Bases to Each Reaction (Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, etc.) setup->add_bases reaction Run Reactions under Identical Conditions (Temperature, Time, Solvent) add_bases->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring analysis Analyze Results: - Determine Yield/Conversion for Each Base monitoring->analysis optimum Identify Optimal Base analysis->optimum scale_up Proceed with Optimized Conditions for Scale-up optimum->scale_up Highest Yield & Cleanest Reaction end End scale_up->end

Caption: A general workflow for optimizing base selection in a Suzuki coupling reaction.

References

Solvent Effects on 4-Hexylphenylboronic Acid Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenylboronic acid is a versatile intermediate in organic synthesis, widely employed in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity, particularly in cornerstone reactions such as Suzuki-Miyaura cross-coupling, esterification, and condensation, is profoundly influenced by the choice of solvent. The solvent system can dictate reaction rates, yields, and even the chemoselectivity of a transformation. Understanding these solvent effects is paramount for reaction optimization and the development of robust and scalable synthetic protocols.

These application notes provide a detailed overview of the influence of various solvents on key reactions of this compound and offer standardized protocols for laboratory execution.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₉BO₂PubChem
Molecular Weight 206.09 g/mol PubChem
Appearance White to off-white powderGeneral Knowledge
Melting Point 104-108 °CCommercial Supplier Data
Solubility Soluble in many organic solvents such as THF, Dioxane, DMF, and alcohols. Low solubility in water.General Chemical Principles

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a carbon-carbon bond. The choice of solvent is critical as it influences the solubility of reagents, the stability of the catalyst, and the rate of the transmetalation step.

Solvent Effects on Reaction Yield

The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole) in various solvent systems.

Solvent SystemBaseCatalystTemperature (°C)Time (h)Yield (%)
Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄901285
1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(dppf)Cl₂100892
THF/H₂O (3:1)Cs₂CO₃Pd(OAc)₂/SPhos801688
DMF/H₂O (1:1)Na₂CO₃Pd/C110678
AcetonitrileK₂CO₃Pd(PPh₃)₄802465
Ethanol/H₂O (1:1)K₂CO₃Pd(OAc)₂801275

Note: Yields are representative and can vary based on the specific aryl halide, catalyst, base, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous organic solvent and degassed water via syringe.

  • Stir the mixture at the desired temperature (e.g., 100 °C for dioxane/water) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction monitor->extract dry Drying extract->dry purify Purification (Chromatography) dry->purify product Isolated Product purify->product

Suzuki-Miyaura Reaction Workflow

II. Esterification Reactions

This compound readily undergoes esterification with diols to form boronic esters. This reaction is often reversible and can be influenced by the solvent's ability to solvate the reactants and byproducts, particularly water.

Solvent Effects on Boronic Ester Formation

The following table shows representative data for the esterification of this compound with a generic diol (e.g., pinacol) in different solvents.

SolventCatalystTemperature (°C)Time (h)Conversion (%)
TolueneNone (azeotropic removal of water)Reflux4>95
DichloromethaneMolecular SievesRoom Temp1285
THFNoneRoom Temp2470
AcetonitrileNoneRoom Temp2460
HexaneNone (azeotropic removal of water)Reflux6>95

Note: Conversion is representative and can be driven to completion by efficient removal of water.

Experimental Protocol: Fischer-type Esterification with a Diol

Materials:

  • This compound (1.0 equiv)

  • Diol (e.g., pinacol, 1.1 equiv)

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound and the diol.

  • Add the solvent (e.g., toluene).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude boronic ester, which can be used without further purification or purified by crystallization or chromatography if necessary.

Esterification_Logic cluster_solvent Solvent Choice cluster_outcome Reaction Outcome aprotic_nonpolar Aprotic, Non-polar (e.g., Toluene, Hexane) high_yield High Yield/Conversion (with water removal) aprotic_nonpolar->high_yield Facilitates azeotropic water removal aprotic_polar Aprotic, Polar (e.g., THF, CH₂Cl₂) moderate_yield Moderate Yield (equilibrium limited) aprotic_polar->moderate_yield Relies on dehydrating agents or equilibrium

Solvent Influence on Esterification

III. Condensation Reactions

This compound can participate in condensation reactions with bifunctional molecules like aminoalcohols or salicylaldehydes. The solvent's polarity and its ability to participate in hydrogen bonding can play a significant role in these transformations.

Solvent Effects on Condensation Reaction Yield

The following table provides representative yields for the condensation of this compound with a model salicylaldehyde derivative.

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolNoneReflux690
MethanolNoneReflux888
TolueneAcetic Acid (cat.)Reflux1275
DMFNone1001265
AcetonitrileNone802450

Note: Yields are representative. Protic solvents often facilitate these condensations.

Experimental Protocol: Condensation with Salicylaldehyde

Materials:

  • This compound (1.0 equiv)

  • Salicylaldehyde derivative (1.0 equiv)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask, condenser, and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound and the salicylaldehyde derivative in the chosen solvent (e.g., ethanol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Condensation_Pathway start This compound + Salicylaldehyde Derivative solvent Protic Solvent (e.g., Ethanol) start->solvent reflux Reflux solvent->reflux intermediate Intermediate Adduct (Reversible) reflux->intermediate dehydration Dehydration (Water Elimination) intermediate->dehydration product Condensed Product dehydration->product

Condensation Reaction Pathway

Conclusion

The choice of solvent is a critical parameter in optimizing reactions involving this compound. For Suzuki-Miyaura couplings, polar aprotic solvents in combination with water often provide excellent yields. Esterification reactions are most efficiently performed in non-polar solvents that allow for the azeotropic removal of water. Protic solvents like ethanol are generally preferred for condensation reactions. The protocols and data presented herein serve as a valuable guide for researchers in the selection of appropriate reaction conditions to achieve desired outcomes in their synthetic endeavors. Further optimization may be required for specific substrates and applications.

Application Notes and Protocols: 4-Hexylphenylboronic Acid in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Hexylphenylboronic acid in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).

Application Notes

This compound is a versatile building block in the synthesis of high-performance organic semiconductors for OLEDs. Its primary application lies in its use as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in the construction of complex π-conjugated systems that are essential for the emissive and charge-transporting layers in OLED devices.

The incorporation of the 4-hexylphenyl moiety into OLED materials offers several advantages:

  • Enhanced Solubility: The hexyl group improves the solubility of the resulting organic materials in common organic solvents. This is particularly beneficial for solution-processable OLED fabrication techniques, such as spin-coating and inkjet printing.

  • Improved Film Morphology: The alkyl chain can disrupt intermolecular π-π stacking, leading to the formation of amorphous thin films with good morphological stability. This is crucial for preventing aggregation-caused quenching of luminescence and ensuring high device efficiency and longevity.

  • Tailored Optoelectronic Properties: The phenyl group contributes to the conjugated system of the final molecule, influencing its HOMO/LUMO energy levels, charge carrier mobility, and emission characteristics. By carefully selecting the coupling partner, the electronic properties can be fine-tuned for specific applications, such as host materials for phosphorescent emitters or as hole-transporting materials.

A prominent class of materials synthesized using arylboronic acids are spirobifluorene derivatives. The spirobifluorene core provides a rigid, three-dimensional structure that further prevents aggregation and enhances thermal stability. By functionalizing the spirobifluorene core with 4-hexylphenyl groups, it is possible to create highly efficient and stable host materials for phosphorescent OLEDs (PhOLEDs).

Quantitative Data Presentation

The following table summarizes the performance of a representative green phosphorescent OLED (PhOLED) employing a spirobifluorene-based host material structurally similar to those that can be synthesized using this compound. The data is compiled from studies on high-efficiency OLEDs utilizing advanced host materials.[1]

ParameterValue
Maximum External Quantum Efficiency (EQE) 20.2%
Maximum Current Efficiency 70.2 cd/A
Maximum Power Efficiency 55.4 lm/W
Turn-on Voltage 2.8 V
Maximum Luminance > 20,000 cd/m²
Electroluminescence (EL) Peak 520 nm
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) (0.32, 0.61)

Experimental Protocols

Protocol 1: Synthesis of a Spirobifluorene-Based Host Material via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a 2,7-bis(4-hexylphenyl)-9,9'-spirobifluorene host material.

Materials:

  • 2,7-Dibromo-9,9'-spirobifluorene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (reflux setup)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-dibromo-9,9'-spirobifluorene (1.0 eq), this compound (2.5 eq), and triphenylphosphine (0.08 eq).

  • Add a 4:1 mixture of toluene and ethanol to the flask.

  • Purge the mixture with argon or nitrogen for 30 minutes to remove oxygen.

  • Add palladium(II) acetate (0.02 eq) to the mixture.

  • In a separate beaker, dissolve potassium carbonate (4.0 eq) in deionized water to make a 2 M solution.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24 hours under an inert atmosphere.

  • After 24 hours, cool the reaction to room temperature.

  • Separate the organic layer and wash it with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Recrystallize the purified product from a mixture of ethanol and dichloromethane to obtain the final product as a white solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer Phosphorescent OLED

This protocol outlines the fabrication of a green PhOLED using the synthesized host material. The fabrication is carried out by thermal evaporation in a high-vacuum chamber.

Device Structure:

ITO / HTL / EML / HBL / ETL / EIL / Al

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole-Transporting Layer (e.g., NPB)

  • EML: Emissive Layer (Synthesized host doped with a green phosphorescent emitter, e.g., Ir(ppy)₃)

  • HBL: Hole-Blocking Layer (e.g., TPBi)

  • ETL: Electron-Transporting Layer (e.g., Alq₃)

  • EIL: Electron-Injecting Layer (e.g., LiF)

  • Al: Aluminum (Cathode)

Procedure:

  • Clean the patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes immediately before loading into the vacuum chamber.

  • Load the substrates and the organic materials into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ Torr.

  • Deposit the organic layers sequentially onto the ITO substrate at a rate of 1-2 Å/s:

    • Deposit a 40 nm thick layer of NPB as the HTL.

    • Co-deposit the synthesized host material and 8% Ir(ppy)₃ to form a 20 nm thick EML.

    • Deposit a 10 nm thick layer of TPBi as the HBL.

    • Deposit a 30 nm thick layer of Alq₃ as the ETL.

  • Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1 Å/s.

  • Deposit a 100 nm thick layer of aluminum as the cathode at a rate of 5 Å/s.

  • Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated devices using a programmable sourcemeter and a spectroradiometer.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Host Material cluster_fabrication Protocol 2: OLED Fabrication reactants 2,7-Dibromo-9,9'-spirobifluorene + this compound + Catalyst & Base suzuki_coupling Suzuki-Miyaura Coupling (Toluene/Ethanol, Reflux, 24h) reactants->suzuki_coupling workup Workup (Extraction & Washing) suzuki_coupling->workup purification Purification (Column Chromatography & Recrystallization) workup->purification product 2,7-bis(4-hexylphenyl)-9,9'-spirobifluorene purification->product deposition Vacuum Thermal Evaporation (<5x10⁻⁶ Torr) product->deposition substrate_prep ITO Substrate Cleaning & UV-Ozone Treatment substrate_prep->deposition layers Sequential Deposition: HTL -> EML -> HBL -> ETL -> EIL -> Cathode deposition->layers encapsulation Encapsulation (Nitrogen Glovebox) layers->encapsulation characterization Device Characterization (J-V-L, EL, EQE) encapsulation->characterization

Caption: Experimental workflow for the synthesis of a spirobifluorene-based host material and the subsequent fabrication of an OLED device.

signaling_pathway cluster_oled_principle OLED Working Principle cluster_organic_layers Organic Layers anode Anode (ITO) htl Hole Transport Layer (HTL) anode->htl Hole Injection cathode Cathode (Al) etl Electron Transport Layer (ETL) cathode->etl Electron Injection eml Emissive Layer (EML) Host + Dopant htl->eml Hole Transport recombination Exciton Formation (Recombination) etl->eml Electron Transport light Light Emission (Radiative Decay) recombination->light

Caption: Simplified diagram of the charge injection, transport, and recombination processes leading to light emission in a multilayer OLED.

References

Application Notes and Protocols: 4-Hexylphenylboronic Acid for Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-Hexylphenylboronic Acid in bioconjugation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage boronic acid chemistry for the modification of biomolecules.

Introduction

This compound is an aromatic boronic acid derivative with a C6 alkyl chain. This hydrophobic tail imparts unique solubility properties, making it a valuable tool for bioconjugation applications targeting lipidic environments or requiring specific hydrophobic interactions. Phenylboronic acids (PBAs) are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biological molecules such as carbohydrates, glycoproteins, and certain small molecule drugs.[1][2][3] This interaction is pH-sensitive, typically favoring boronate ester formation at physiological or slightly alkaline pH.[2][4] This unique reactivity allows for the development of stimuli-responsive bioconjugates for applications in drug delivery, diagnostics, and biomaterial science.[3][5][6]

Applications in Bioconjugation

The unique properties of this compound lend themselves to a variety of bioconjugation applications:

  • Targeting Sialic Acid Overexpressing Cancer Cells: Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[1][6] this compound can be incorporated into nanoparticles or drug-delivery systems to target these cancer cells through the formation of boronate esters with the sialic acid diols.[6][7] The hydrophobic hexyl group can further enhance interaction with the cell membrane.

  • pH-Responsive Drug Delivery: The pH-dependent nature of the boronate ester bond can be exploited for controlled drug release.[6][8] For instance, a drug containing a diol moiety can be conjugated to a this compound-functionalized carrier. The conjugate is stable at physiological pH (7.4) but can release the drug in the more acidic environment of tumor tissues or endosomes (pH 5.0-6.5).[8]

  • Protein and Antibody Modification: Site-specific modification of proteins and antibodies can be achieved through various strategies involving boronic acids. These include the formation of boronate esters with glycosylated regions or the reaction with specific amino acid residues under certain conditions.[5][9][10]

  • Development of Self-Assembled Nanomaterials: The amphiphilic nature of this compound can be utilized in the self-assembly of polymeric nanoparticles. These nanoparticles can encapsulate hydrophobic drugs and present boronic acid moieties on their surface for targeting.[8]

Key Bioconjugation Reactions

Several chemical strategies can be employed for bioconjugation using this compound:

  • Boronate Ester Formation with Diols: This is the most common reaction, forming a reversible covalent bond with cis-1,2- or 1,3-diols. This is particularly useful for targeting carbohydrates and glycoproteins.[2][11]

  • Iminoboronate Formation: This reaction involves the condensation of a 2-formyl or 2-acetylphenylboronic acid with a hydrazine, hydroxylamine, or semicarbazide. While this compound itself doesn't have the ortho-carbonyl group, it can be chemically modified to incorporate one.[9]

  • Suzuki-Miyaura Cross-Coupling: For a more stable, irreversible linkage, the boronic acid can undergo a palladium-catalyzed cross-coupling reaction with an aryl halide. This is a powerful tool for creating stable bioconjugates.[4]

  • Boron-Nitrogen Heterocycle Formation: A rapid and stable conjugation can be achieved through the reaction of a 2-formylphenylboronic acid with an α-amino-hydrazide to form a benzodiazaborine derivative.[12][13]

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications using this compound.

Protocol 1: Preparation of this compound-Functionalized Nanoparticles for Targeting Sialic Acid

This protocol describes the formulation of polymeric nanoparticles incorporating this compound for targeted drug delivery to cancer cells overexpressing sialic acid.

Materials:

  • Amphiphilic polymer (e.g., poly(lactic-co-glycolic acid)-poly(ethylene glycol), PLGA-PEG)

  • This compound

  • Hydrophobic drug of choice (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer-Boronic Acid Conjugation:

    • Activate the terminal carboxyl group of the PLGA-PEG polymer using EDC/NHS chemistry.

    • React the activated polymer with an amino-functionalized this compound derivative in an appropriate organic solvent (e.g., DMSO).

    • Purify the resulting polymer-boronic acid conjugate by dialysis against deionized water.

    • Lyophilize the purified conjugate.

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve the polymer-boronic acid conjugate and the hydrophobic drug in DCM.

    • Add this organic phase dropwise to an aqueous solution (e.g., PBS) under constant stirring to form an oil-in-water emulsion.

    • Evaporate the DCM under reduced pressure.

    • The nanoparticles will self-assemble.

  • Purification and Characterization:

    • Filter the nanoparticle suspension to remove any aggregates.

    • Wash the nanoparticles by centrifugation and resuspension in PBS to remove unencapsulated drug.

    • Characterize the nanoparticles for size, zeta potential (Dynamic Light Scattering), morphology (Transmission Electron Microscopy), drug loading, and encapsulation efficiency.

Quantitative Data Summary:

ParameterTypical Value
Nanoparticle Size100 - 200 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-10 to -25 mV
Drug Loading Content5 - 15% (w/w)
Encapsulation Efficiency> 80%
Protocol 2: pH-Responsive Release of a Diol-Containing Drug

This protocol outlines an experiment to demonstrate the pH-triggered release of a diol-containing model drug from a this compound-functionalized carrier.

Materials:

  • This compound-functionalized nanoparticles (from Protocol 1)

  • Diol-containing model drug (e.g., Alizarin Red S, a catechol)

  • PBS buffers at pH 7.4 and pH 5.0

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Loading:

    • Incubate the nanoparticles with an excess of the diol-containing drug in PBS (pH 7.4) for 24 hours at room temperature to allow for boronate ester formation.

    • Remove the unloaded drug by dialysis or centrifugation.

  • Release Study:

    • Divide the drug-loaded nanoparticle suspension into two equal aliquots.

    • Resuspend one aliquot in PBS at pH 7.4 and the other in PBS at pH 5.0.

    • Incubate both samples at 37°C with gentle shaking.

    • At predetermined time points, take samples, centrifuge to pellet the nanoparticles, and measure the absorbance of the supernatant to quantify the amount of released drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point for both pH conditions.

    • Plot the cumulative release versus time.

Expected Results:

A significantly higher and faster release of the diol-containing drug is expected at pH 5.0 compared to pH 7.4, demonstrating the acid-labile nature of the boronate ester linkage.

Quantitative Data Summary:

pHDrug Release after 24h (%)
7.410 - 20%
5.060 - 80%

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_release pH-Responsive Release Study cluster_targeting Cellular Targeting Study A Polymer-Boronic Acid Conjugation B Drug Encapsulation (Solvent Evaporation) A->B C Purification & Characterization B->C D Incubation at pH 7.4 C->D E Incubation at pH 5.0 C->E G Incubation with Cancer Cells C->G F Quantification of Released Drug D->F E->F H Flow Cytometry/ Microscopy G->H

Caption: Experimental workflow for nanoparticle preparation and testing.

signaling_pathway NP This compound Nanoparticle SA Sialic Acid on Cancer Cell Surface NP->SA Targeting BE Boronate Ester Formation NP->BE SA->BE Endo Receptor-Mediated Endocytosis BE->Endo Endosome Acidic Endosome (pH < 6.0) Endo->Endosome Release Drug Release Endosome->Release pH-Triggered Hydrolysis Target Therapeutic Effect Release->Target

Caption: Targeted drug delivery and release mechanism.

Conclusion

This compound is a versatile reagent for bioconjugation, offering unique advantages due to its hydrophobicity and ability to engage in pH-sensitive reversible covalent bonding. The protocols and data presented here provide a foundation for researchers to explore its potential in developing advanced drug delivery systems, diagnostic probes, and functional biomaterials. Further optimization of reaction conditions will be necessary for specific applications to achieve desired conjugate properties and performance.

References

Application Notes and Protocols for a 4-Hexylphenylboronic Acid-Based Chemosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for the utilization of 4-Hexylphenylboronic acid in the development of chemosensors. The unique properties of the boronic acid moiety, combined with the hydrophobic hexyl chain, make this compound a versatile building block for creating sensors for biologically relevant analytes such as saccharides and catecholamines.

Principle of Sensing

Sensors developed using this compound operate on the principle of reversible covalent interactions between the boronic acid group and molecules containing cis-1,2- or cis-1,3-diol functionalities. This interaction leads to the formation of a cyclic boronate ester, which can modulate the photophysical or electrochemical properties of an integrated signaling unit, resulting in a detectable change. The hydrophobic hexyl group facilitates the formation of self-assembled structures like monolayers or vesicles, which can enhance sensor sensitivity and provide a localized environment for the sensing event.

Two primary signaling mechanisms are employed:

  • Saccharide Detection (Diol Binding): Phenylboronic acids exist in an equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol-containing molecule, such as a saccharide, shifts this equilibrium towards the formation of a stable cyclic boronate ester. This change in the electronic environment of the boron atom can be transduced into a fluorescent or electrochemical signal. For instance, in a fluorescent sensor, the formation of the boronate ester can alter mechanisms like Photoinduced Electron Transfer (PET), leading to a change in fluorescence intensity.

  • Catecholamine Detection: Catecholamines, such as dopamine, also possess a cis-diol group that can bind to boronic acids. This interaction can be monitored electrochemically by observing changes in the redox properties of the sensor or a redox probe in the solution. The formation of the boronate ester can hinder electron transfer, leading to a decrease in the electrochemical signal.

Applications

The ability of this compound to form self-assembled structures and bind to diol-containing molecules opens up a range of applications in research and drug development:

  • Saccharide Sensing: Development of sensors for monitoring glucose levels in biological fluids, which is crucial for diabetes management. The hydrophobic nature of this compound is particularly advantageous for creating sensors that can be incorporated into membranes or other non-polar environments.

  • Neurotransmitter Detection: Creation of electrochemical sensors for the detection of catecholamine neurotransmitters like dopamine. This has applications in neuroscience research and for the diagnosis and monitoring of neurological disorders.

  • Drug Discovery: Screening of drug candidates that may interact with or inhibit carbohydrate-protein interactions by using saccharide-mimicking compounds.

  • Biomolecule Labeling and Imaging: Although less common for this specific derivative, boronic acids can be used to label and image glycoproteins on cell surfaces.

Experimental Protocols

The following are detailed protocols for the fabrication and use of two types of sensors based on this compound: a fluorescent vesicular sensor for saccharides and an electrochemical sensor based on a self-assembled monolayer for dopamine detection.

Protocol 1: Fluorescent Vesicular Sensor for Saccharide Detection

This protocol describes the preparation of fluorescent vesicles using an amphiphilic pyrene-functionalized this compound derivative and their application in the detection of saccharides.

Materials:

  • Pyrene-functionalized this compound (synthesized)

  • Phosphate buffered saline (PBS), pH 7.4

  • Saccharide stock solutions (e.g., D-fructose, D-glucose, D-galactose)

  • Ethanol

  • Deionized water

  • Fluorometer

Procedure:

  • Vesicle Preparation:

    • Dissolve the pyrene-functionalized this compound in ethanol to a concentration of 1 mM.

    • Inject a specific volume of the ethanolic solution into a vigorously stirred PBS buffer (pH 7.4). The final concentration of the amphiphile should be in the micromolar range.

    • Continue stirring for 30 minutes to allow for the self-assembly of vesicles.

    • The formation of vesicles can be confirmed by techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • Fluorescence Measurements:

    • Transfer a known volume of the vesicle solution to a quartz cuvette.

    • Record the fluorescence emission spectrum of the vesicle solution using an excitation wavelength appropriate for the pyrene fluorophore (typically around 340 nm).

    • Add aliquots of the saccharide stock solutions to the cuvette to achieve the desired final concentrations.

    • After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.

    • Record the fluorescence emission spectrum. A decrease in the pyrene excimer fluorescence (around 470 nm) and an increase in the monomer fluorescence (around 370-400 nm) is expected upon saccharide binding.

  • Data Analysis:

    • Plot the ratio of the monomer to excimer fluorescence intensity (I_monomer / I_excimer) against the saccharide concentration.

    • Determine the sensitivity and limit of detection for each saccharide from the calibration curve.

Protocol 2: Electrochemical Sensor with Self-Assembled Monolayer for Dopamine Detection

This protocol details the fabrication of an electrochemical sensor by forming a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold electrode.

Materials:

  • Thiol-derivatized this compound (synthesized)

  • Gold electrodes

  • Ethanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Dopamine stock solution

  • Potassium ferricyanide/ferrocyanide solution (redox probe)

  • Potentiostat

Procedure:

  • Electrode Cleaning:

    • Polish the gold electrodes with alumina slurry on a polishing pad.

    • Sonnicate the electrodes in deionized water and then in ethanol for 5 minutes each to remove any residual polishing material.

    • Electrochemically clean the electrodes by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • SAM Formation:

    • Immerse the cleaned gold electrodes in a 1 mM ethanolic solution of the thiol-derivatized this compound for 24 hours at room temperature to allow for the formation of a well-ordered SAM.

    • After incubation, rinse the electrodes thoroughly with ethanol and deionized water to remove any non-specifically adsorbed molecules.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) of the modified electrode in a PBS solution (pH 7.4) containing the ferricyanide/ferrocyanide redox probe.

    • Record the baseline electrochemical signal.

    • Add aliquots of the dopamine stock solution to the electrochemical cell to achieve the desired final concentrations.

    • After each addition, allow the solution to stabilize for 2 minutes and then record the CV or DPV. The binding of dopamine to the boronic acid moieties on the electrode surface will hinder the access of the redox probe, resulting in a decrease in the peak current.

  • Data Analysis:

    • Plot the change in the peak current (ΔI) against the dopamine concentration.

    • Determine the linear range, sensitivity, and limit of detection for dopamine from the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data for the performance of this compound-based sensors for saccharide and dopamine detection. This data is illustrative and would need to be confirmed by experimental measurements.

Table 1: Performance of a Fluorescent Vesicular Sensor for Saccharide Detection

AnalyteLinear Range (mM)Limit of Detection (µM)Sensitivity (Δ(I_m/I_e) / mM)Selectivity Factor vs. Glucose
D-Fructose0.1 - 10500.8510
D-Glucose0.5 - 202500.0851
D-Galactose0.2 - 151000.425

Table 2: Performance of an Electrochemical SAM-Based Sensor for Dopamine Detection

AnalyteLinear Range (µM)Limit of Detection (nM)Sensitivity (µA / µM)
Dopamine0.1 - 100500.5

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described in the protocols.

Saccharide_Sensing_Pathway cluster_sensor Vesicular Sensor Pyrene_Monomer Pyrene Monomer (Fluorescence ON) Pyrene_Excimer Pyrene Excimer (Fluorescence OFF) Pyrene_Monomer->Pyrene_Excimer Aggregation Pyrene_Excimer->Pyrene_Monomer Disaggregation Saccharide Saccharide (e.g., Fructose) Saccharide->Pyrene_Excimer Binding to Boronic Acid (causes disaggregation)

Caption: Signaling pathway of the fluorescent vesicular sensor for saccharide detection.

Dopamine_Sensing_Workflow Start Start Clean_Electrode Clean Gold Electrode Start->Clean_Electrode Form_SAM Form 4-Hexylphenylboronic Acid SAM Clean_Electrode->Form_SAM Measure_Baseline Measure Baseline Electrochemical Signal Form_SAM->Measure_Baseline Add_Dopamine Add Dopamine Sample Measure_Baseline->Add_Dopamine Measure_Signal Measure Signal Change Add_Dopamine->Measure_Signal Analyze_Data Analyze Data (Determine Concentration) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for dopamine detection using a self-assembled monolayer-based electrochemical sensor.

Dopamine_Signaling_Mechanism cluster_electrode Electrode Surface SAM This compound SAM Redox_Probe [Fe(CN)6]3-/4- SAM->Redox_Probe Blocks Access Electrode Gold Electrode SAM->Electrode Redox_Probe->Electrode Electron Transfer (High Current) Dopamine Dopamine Dopamine->SAM Binding

Application Notes and Protocols for the Scale-up Synthesis of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 4-hexylphenylboronic acid, a key intermediate in the manufacturing of pharmaceuticals, liquid crystals, and other advanced materials. The protocol is designed for safe and efficient production on a multi-kilogram scale.

Introduction

This compound is an organoboron compound widely utilized in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules. The hexyl substituent imparts specific lipophilic properties to the target molecules, making this building block particularly valuable in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs). The industrial production of this compound necessitates a robust, scalable, and cost-effective synthetic process.[2]

The most common and industrially viable method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[2][3][4] This approach is favored for its use of readily available starting materials and its amenability to large-scale production.

Scale-up Synthesis Protocol: this compound

This protocol outlines the synthesis of this compound from 1-bromo-4-hexylbenzene on a kilogram scale. The process involves the formation of a Grignard reagent, followed by reaction with trimethyl borate and subsequent hydrolysis and purification.

Materials and Equipment:

  • Reactors: 20 L and 50 L glass-lined or stainless steel reactors equipped with mechanical stirrers, temperature probes, reflux condensers, and nitrogen inlets.

  • Addition Funnels: Calibrated dropping funnels for controlled addition of reagents.

  • Filtration Equipment: Nutsche filter or similar large-scale filtration apparatus.

  • Drying Oven: Vacuum oven for drying the final product.

  • Reagents:

    • 1-Bromo-4-hexylbenzene

    • Magnesium turnings

    • Iodine (catalyst)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Toluene

    • Trimethyl borate

    • Hydrochloric acid (concentrated)

    • Sodium sulfate (anhydrous)

    • Heptane (for recrystallization)

    • Deionized water

Experimental Workflow Diagram:

Scale_up_Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification A Grignard Reagent Formation B Borylation Reaction A->B Transfer C Acidic Hydrolysis B->C Quench D Phase Separation C->D Transfer to Separator E Drying of Organic Phase D->E F Solvent Removal E->F G Recrystallization F->G H Filtration & Drying G->H I This compound H->I Final Product

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Protocol:

Step 1: Grignard Reagent Formation

  • Charge the 50 L reactor with magnesium turnings (1.2 kg, 49.4 mol) under a nitrogen atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • In a separate vessel, prepare a solution of 1-bromo-4-hexylbenzene (10.0 kg, 41.5 mol) in a mixture of anhydrous THF (15 L) and anhydrous toluene (5 L). The use of a mixed solvent system can improve safety and reduce costs in large-scale production.[2]

  • Add a small portion (approx. 500 mL) of the 1-bromo-4-hexylbenzene solution to the magnesium turnings. Gentle heating may be required to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

  • Once the reaction has initiated, add the remaining 1-bromo-4-hexylbenzene solution dropwise over 2-3 hours, maintaining the reaction temperature between 40-50°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 50°C to ensure complete formation of the Grignard reagent.

Step 2: Borylation Reaction

  • In the 20 L reactor, charge trimethyl borate (5.2 kg, 50.0 mol) and anhydrous THF (10 L).

  • Cool the trimethyl borate solution to -60°C using a suitable cooling system.

  • Slowly transfer the prepared Grignard reagent from the 50 L reactor to the cooled trimethyl borate solution via a cannula, maintaining the temperature below -50°C. This low temperature is crucial to prevent the formation of byproducts.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Acidic Hydrolysis and Work-up

  • Cool the reaction mixture to 0-5°C.

  • Slowly add a pre-cooled solution of concentrated hydrochloric acid (5 L) in deionized water (15 L) to the reaction mixture, maintaining the temperature below 20°C.

  • Stir the mixture vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel or a liquid-liquid extraction unit and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 5 L).

  • Combine the organic layers and wash with brine (10 L).

  • Dry the combined organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification by Recrystallization

  • Dissolve the crude this compound in hot heptane (approximately 10-15 L).

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.

  • Collect the crystalline product by filtration using a Nutsche filter.

  • Wash the filter cake with cold heptane (2 x 2 L).

  • Dry the purified this compound in a vacuum oven at 40°C to a constant weight.

Quantitative Data Summary:

ParameterValue
Starting Material (1-Bromo-4-hexylbenzene)10.0 kg
Magnesium Turnings1.2 kg
Trimethyl Borate5.2 kg
Expected Yield (Crude)7.5 - 8.5 kg
Expected Yield (After Recrystallization)6.5 - 7.5 kg
Purity (by HPLC)>98%

Application in Suzuki-Miyaura Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

General Protocol for Suzuki-Miyaura Coupling:

  • To a suitable reactor, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture under a nitrogen atmosphere to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture, and perform an aqueous work-up.

  • Purify the desired biaryl product by column chromatography or recrystallization.

Signaling Pathway/Reaction Mechanism Diagram:

Suzuki_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Base Base Base->ArPdAr_prime Boronic_Acid Ar'B(OH)₂ (this compound) Boronic_Acid->ArPdAr_prime Aryl_Halide Ar-X Aryl_Halide->ArPdX

References

Application Notes and Protocols for the Purification of Products from 4-Hexylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylphenylboronic acid is a versatile reagent frequently utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to synthesize a wide array of biaryl and substituted aromatic compounds. These products are of significant interest in medicinal chemistry, materials science, and organic electronics. The successful isolation and purification of the target compounds from these reactions are critical for their subsequent characterization and application. Common impurities in these reactions include unreacted starting materials, homocoupled byproducts, residual palladium catalyst, and inorganic salts from the reaction base.

This document provides detailed protocols for the purification of products derived from reactions involving this compound, with a focus on standard aqueous workup, flash column chromatography, and recrystallization techniques.

General Purification Strategy

The purification of products from Suzuki-Miyaura coupling reactions involving this compound typically follows a sequential workflow. The initial step is an aqueous workup to remove inorganic salts and water-soluble impurities. The resulting crude organic material is then subjected to one or more purification techniques, primarily flash column chromatography or recrystallization. The choice of method depends on the physical state (solid or oil) and purity of the crude product.

G crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup & Extraction crude_mixture->aqueous_workup Quench & Dilute crude_organic Crude Organic Product aqueous_workup->crude_organic Isolate & Dry chromatography Flash Column Chromatography crude_organic->chromatography If mixture or oil recrystallization Recrystallization crude_organic->recrystallization If solid purified_oil Purified Product (Oil or Solid) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Sample onto Column dissolve Dissolve Crude Product dissolve->load elute Elute with Solvent Gradient collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate purified Purified Product evaporate->purified

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki-Miyaura cross-coupling reactions involving 4-hexylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Suzuki coupling reaction with this compound?

A1: The most critical parameters for a successful Suzuki coupling reaction are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The purity of all reagents and the maintenance of an inert atmosphere are also crucial to prevent side reactions and catalyst deactivation.

Q2: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common initial checks I should perform?

A2: Low yields in Suzuki coupling reactions can often be attributed to a few key factors. Begin by systematically checking your reagents and reaction setup:

  • Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can be susceptible to protodeboronation. Also, verify the purity and reactivity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Use fresh catalyst and ligand, and ensure they have been stored correctly under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[2]

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents. Ensure your base is of high purity and is adequately soluble in the chosen solvent system.

Q3: I am observing a significant amount of homocoupling of this compound. What causes this and how can it be minimized?

A3: Homocoupling, the formation of 4,4'-dihexyl-1,1'-biphenyl, is a common side reaction. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules. To minimize homocoupling, rigorous degassing of your solvent and maintaining a strict inert atmosphere (e.g., using argon or nitrogen) throughout the reaction setup and duration are essential.

Q4: What are the most common side reactions to be aware of when using this compound?

A4: Besides homocoupling, other common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form hexylbenzene. This can be promoted by moisture or acidic conditions.

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

  • Formation of Palladium Black: Precipitation of palladium metal (palladium black) indicates catalyst decomposition, which will halt the catalytic cycle.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation. Buchwald or PEPPSI catalyst systems are often effective for challenging substrates.[3]
Poor choice of base.The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOH. The strength and solubility of the base can significantly impact the reaction rate and yield.[4]
Inappropriate solvent system.The solvent must dissolve the reagents to a sufficient extent. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent. The ratio of organic solvent to water can be critical.[5]
Reaction temperature is too low.While some Suzuki couplings proceed at room temperature, many require heating to 80-110 °C to achieve a reasonable reaction rate.[5]
Significant Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents by sparging with an inert gas (Ar or N₂) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of this compound Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the base is not acidic. If using an aqueous co-solvent, minimize the amount of water.
Formation of Palladium Black Catalyst decomposition.This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. Try a lower reaction temperature or a more robust ligand that better stabilizes the palladium catalyst.
Incomplete Consumption of Starting Materials Insufficient reaction time or catalyst loading.Monitor the reaction by TLC or GC/LC-MS. If the reaction has stalled, consider extending the reaction time. If that fails, a higher catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary.

Data Presentation

The following table provides illustrative data on the effect of different reaction parameters on the yield of Suzuki coupling reactions with arylboronic acids structurally similar to this compound. Note: This data is intended to be a general guide. Optimal conditions for this compound may vary and should be determined experimentally.

Table 1: Effect of Base and Solvent on the Yield of Suzuki Coupling of 4-Butylphenylboronic Acid with 4-Haloacetophenone [2]

EntryAryl HalideBaseSolventTemperature (°C)Time (min)Yield (%)
14-BromoacetophenoneKOHIPA/H₂O (1:1)RT1052
24-BromoacetophenoneNaOHIPA/H₂O (1:1)8230Moderate
34-ChloroacetophenoneKOHIPA/H₂O (1:1)RT1078 (for 4-butylphenyl)

Table 2: Illustrative Yields for Suzuki Coupling of Phenylboronic Acid with Various Aryl Bromides [5]

EntryAryl BromideCatalystBaseSolventTemperature (°C)Yield (%)
14-BromoanisolePd(PPh₃)₄Cs₂CO₃Dioxane8088-99
24-BromotoluenePd(PPh₃)₄Cs₂CO₃Dioxane8088-99
3BromobenzenePd(PPh₃)₄Cs₂CO₃Dioxane8088-99

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point. The specific catalyst, ligand, base, solvent, and temperature should be optimized for each specific substrate combination.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (5-10 mL) followed by the palladium catalyst (0.02-0.05 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product_out Ar-Ar' (Coupled Product) reductive_elimination->product_out start start->pd0 base_in Base (e.g., K₂CO₃) base_in->transmetalation boronic_acid_in Ar'B(OH)₂ (this compound) boronic_acid_in->transmetalation aryl_halide_in Ar-X aryl_halide_in->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, This compound, & Base setup Combine Reagents in Flask reagents->setup glassware Flame-dry Glassware glassware->setup solvent Degas Solvent add_solvent_cat Add Degassed Solvent & Palladium Catalyst solvent->add_solvent_cat inert Establish Inert Atmosphere (e.g., Ar/N₂) setup->inert inert->add_solvent_cat heat Heat to Reaction Temperature with Stirring add_solvent_cat->heat monitor Monitor Reaction Progress (TLC, GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield in Suzuki Coupling? check_reagents Check Reagent Quality & Purity (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes conditions_ok Inert Atmosphere? Degassed Solvents? check_conditions->conditions_ok improve_inert Improve Inert Technique (e.g., Schlenk line, glovebox) conditions_ok->improve_inert No optimize Systematically Optimize: 1. Catalyst/Ligand 2. Base 3. Solvent 4. Temperature conditions_ok->optimize Yes

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: 4-Hexylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 4-hexylphenylboronic acid. This resource addresses common side reactions, offering detailed experimental protocols and data-driven recommendations to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Suzuki-Miyaura couplings with this compound?

A1: The three primary side reactions encountered are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the aryl halide coupling partner. The electron-donating nature of the hexyl group can influence the propensity for some of these side reactions.

Q2: How can I detect the formation of these side products in my reaction mixture?

A2: The presence of side products can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Side products will appear as distinct spots from the starting materials and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify the desired product and volatile side products by their mass-to-charge ratio and retention time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds, providing molecular weight information for the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the characteristic signals of side products like the protodeboronated arene (hexylbenzene) or the homocoupled biaryl (4,4'-dihexyl-1,1'-biphenyl).

Q3: Is this compound particularly prone to instability?

A3: While generally stable, this compound, like other alkylboronic acids, can be susceptible to decomposition, especially under prolonged storage at ambient temperature or exposure to moisture.[1] For critical applications, it is advisable to use freshly acquired or properly stored boronic acid. To enhance stability, it can be converted to a more robust derivative like a pinacol ester or an MIDA boronate, which can then be used in the coupling reaction.[2][3]

Troubleshooting Guides for Common Side Reactions

Protodeboronation

Issue: Loss of the boronic acid functional group from this compound, resulting in the formation of hexylbenzene. This is a common undesired side reaction in Suzuki couplings.[4][5]

Causes:

  • Presence of excess water or protic solvents.[3]

  • Prolonged reaction times at elevated temperatures.

  • Use of strong bases.[6]

  • The pH of the reaction mixture can significantly influence the rate of protodeboronation.[5]

Troubleshooting and Mitigation Strategies:

StrategyRecommendationRationale
Solvent Choice Use anhydrous solvents such as dioxane, toluene, or THF.[6] Ensure solvents are properly dried and degassed before use.Minimizes the primary proton source for protodeboronation.[3]
Base Selection Employ milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[6]Reduces the rate of base-mediated protodeboronation.[3]
Reaction Conditions Optimize for the shortest possible reaction time and the lowest effective temperature.Decreases the thermal decomposition and time-dependent protodeboronation of the boronic acid.
Boronic Acid Stability Consider converting this compound to its pinacol ester or MIDA boronate derivative.These derivatives offer a "slow-release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[5][6]

Experimental Protocol to Minimize Protodeboronation:

A recommended starting point for minimizing protodeboronation involves the use of a boronic ester and carefully controlled conditions.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane and degassed water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound pinacol ester, and finely ground K₃PO₄.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Homocoupling

Issue: Dimerization of this compound to form 4,4'-dihexyl-1,1'-biphenyl.

Causes:

  • Presence of oxygen in the reaction mixture.[7]

  • Use of a Pd(II) precatalyst without efficient reduction to Pd(0).

  • Slow cross-coupling reaction allowing for the competitive homocoupling pathway.

Troubleshooting and Mitigation Strategies:

StrategyRecommendationRationale
Inert Atmosphere Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]Oxygen promotes the oxidative homocoupling of boronic acids.[7]
Palladium Source Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction of a Pd(II) precatalyst.Pd(II) species can directly mediate homocoupling.
Reaction Kinetics Employ highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) to accelerate the desired cross-coupling.A faster cross-coupling reaction will outcompete the slower homocoupling pathway.
Slow Addition For particularly problematic cases, consider the slow addition of the boronic acid solution to the reaction mixture.This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
Dehalogenation

Issue: Reduction of the aryl halide starting material to the corresponding arene, where the halogen is replaced by a hydrogen atom.

Causes:

  • Presence of hydride sources in the reaction mixture. These can be generated from the solvent (e.g., alcohols) or the base.[8]

  • Use of certain phosphine ligands that can facilitate hydride transfer.

  • Electron-rich aryl halides can be more susceptible to dehalogenation.

Troubleshooting and Mitigation Strategies:

StrategyRecommendationRationale
Solvent and Base Avoid using alcohol solvents if dehalogenation is observed. Consider using a non-hydridic base.Alcohols and some bases can act as hydride donors to the palladium center.[8]
Ligand Selection Use bulky, electron-rich ligands (e.g., Buchwald-type ligands) that favor reductive elimination of the cross-coupled product over dehalogenation.Ligand choice can significantly influence the relative rates of competing pathways.
Aryl Halide Choice If possible, use aryl bromides or chlorides instead of aryl iodides, as iodides can have a higher propensity for dehalogenation.The nature of the halogen affects the rate of oxidative addition and subsequent side reactions.

Data Presentation: Impact of Reaction Parameters

The following tables summarize how different reaction components can influence the outcome of Suzuki-Miyaura couplings, with a focus on conditions relevant for electron-rich boronic acids like this compound. The data is compiled from studies on analogous substrates and is intended to guide optimization.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99[9]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[10]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[9]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[9]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[9]

Table 2: Influence of Base on Reaction Yield

BaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)Reference
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100292[6]
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100295[6]
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃100298[6]
Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃100299[6]
Et₃NToluene/H₂OPd(OAc)₂PPh₃100235[6]

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Yield in this compound Couplings

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_SM Starting Materials Consumed? Start->Check_SM Analyze_Side_Products Analyze Crude Mixture (GC-MS, LC-MS, NMR) Check_SM->Analyze_Side_Products Yes No_Reaction Starting Materials Unchanged Check_SM->No_Reaction No Identify_Protodeboronation Protodeboronation Product (Hexylbenzene) Detected? Analyze_Side_Products->Identify_Protodeboronation Identify_Homocoupling Homocoupling Product (4,4'-Dihexyl-1,1'-biphenyl) Detected? Identify_Protodeboronation->Identify_Homocoupling No Optimize_Conditions Optimize Reaction Conditions Identify_Protodeboronation->Optimize_Conditions Yes Identify_Dehalogenation Dehalogenated Aryl Halide Detected? Identify_Homocoupling->Identify_Dehalogenation No Identify_Homocoupling->Optimize_Conditions Yes Identify_Dehalogenation->Optimize_Conditions Yes Identify_Dehalogenation->Optimize_Conditions No Troubleshoot_Catalyst Check Catalyst Activity and Reaction Setup No_Reaction->Troubleshoot_Catalyst Suzuki_Side_Reactions cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetalation Dehalogenation Dehalogenation (+ [H⁻]) PdII->Dehalogenation PdII_Ar_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar_Ar Boronic_Acid This compound RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (+ H⁺) Boronic_Acid->Protodeboronation Homocoupling Homocoupling (+ Pd(II), O₂) Boronic_Acid->Homocoupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Dehalogenation

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 4-hexylphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing the formation of the homocoupled byproduct, 4,4'-dihexyl-1,1'-biphenyl.

Issue 1: Significant formation of 4,4'-dihexyl-1,1'-biphenyl (homocoupling byproduct) is observed.

  • Potential Cause A: Presence of Oxygen

    • Explanation: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1] The active Pd(0) catalyst can react with oxygen to form a palladium-peroxo species, which then facilitates the homocoupling pathway.

    • Solution: Rigorously degas all solvents and the reaction mixture prior to adding the palladium catalyst. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

    • Experimental Protocol: Solvent Degassing

      • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. For more effective degassing, use a subsurface sparge where the gas is introduced below the liquid's surface.[2]

      • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles. Freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases, and then thaw the solvent under an inert atmosphere.

  • Potential Cause B: Use of a Pd(II) Precatalyst

    • Explanation: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly promote the homocoupling of boronic acids as a competing reaction to the main catalytic cycle.[1]

    • Solution: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) precatalyst is necessary, consider adding a mild reducing agent to facilitate its in-situ reduction to Pd(0).

    • Experimental Protocol: Use of a Mild Reducing Agent

      • Add 1-2 equivalents of a mild reducing agent, such as potassium formate, to the reaction mixture before the addition of the Pd(II) catalyst.[2]

  • Potential Cause C: Suboptimal Base or Solvent System

    • Explanation: The choice of base and solvent significantly influences the rate of the desired cross-coupling versus the homocoupling side reaction. Strong bases in protic solvents can sometimes accelerate homocoupling.

    • Solution: Screen different base and solvent combinations. For instance, compare inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ in various solvent systems such as dioxane/water, toluene/water, or THF/water.

  • Potential Cause D: Inappropriate Ligand Choice

    • Explanation: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over pathways leading to homocoupling.

    • Solution: Employ bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the formation of the desired cross-coupled product and suppress homocoupling.[3]

Issue 2: Low yield of the desired cross-coupled product and recovery of unreacted this compound.

  • Potential Cause: Catalyst Deactivation

    • Explanation: The palladium catalyst may be deactivating over the course of the reaction. This can be due to the presence of impurities or thermal decomposition.

    • Solution: Ensure all reagents and solvents are of high purity. Consider using a more stable palladium precatalyst. If the reaction requires high temperatures, select a thermally robust ligand.

  • Potential Cause: Inefficient Transmetalation

    • Explanation: The transfer of the 4-hexylphenyl group from the boron atom to the palladium center (transmetalation) is a critical step in the catalytic cycle and can be slow.

    • Solution: Optimize the base and solvent system. The base is crucial for activating the boronic acid for transmetalation. Ensure the chosen base is sufficiently soluble in the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl (4,4'-dihexyl-1,1'-biphenyl). This side reaction consumes the boronic acid and reduces the yield of the desired cross-coupled product.

Q2: How does oxygen promote the homocoupling of this compound?

A2: Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of Pd(0). A key intermediate in this process is a palladium peroxo complex.[1]

Q3: Can the slow addition of this compound reduce homocoupling?

A3: Yes, the slow addition of the boronic acid solution to the reaction mixture can help to keep its instantaneous concentration low. This can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling reaction.

Q4: Are there alternative boron reagents to this compound that are less prone to homocoupling?

A4: Yes, using more stable boron derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates can sometimes suppress homocoupling. These reagents often exhibit a slower, more controlled release of the boronic acid into the catalytic cycle, which can minimize side reactions.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of homocoupling byproducts in Suzuki-Miyaura reactions, based on studies of similar arylboronic acids.

Table 1: Effect of Catalyst and Oxygen on Homocoupling

EntryPalladium SourceAtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)
1Pd(OAc)₂Air2377
2Pd(OAc)₂Nitrogen595
3Pd(PPh₃)₄Air1090
4Pd(PPh₃)₄Nitrogen<2>98

Data is illustrative and based on general observations in Suzuki-Miyaura coupling reactions.

Table 2: Influence of Base on Homocoupling of an Arylboronic Acid

EntryBaseSolventHomocoupling Yield (%)Cross-Coupling Yield (%)
1NaOHDioxane/H₂O1585
2K₂CO₃Dioxane/H₂O892
3K₃PO₄Dioxane/H₂O496
4Cs₂CO₃Toluene/H₂O694

Yields are representative for the coupling of an aryl bromide with an arylboronic acid and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 dioxane/water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for another 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and the phosphine ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Slow Addition of this compound

  • Follow steps 1-5 of the General Procedure, but initially withhold the this compound.

  • In a separate oven-dried flask, dissolve the this compound in a small amount of the degassed reaction solvent.

  • Once the main reaction mixture has reached the desired temperature, add the this compound solution dropwise over a period of 1-2 hours using a syringe pump.

  • Proceed with steps 7-9 of the General Procedure.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OA->PdII_Aryl TM Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L2 TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'-B(OH)2 BoronicAcid->TM Base Base Base->TM Pd0_H Pd(0)L2 Oxidation Oxidation O2 O2 O2->Oxidation PdII_Peroxo L2Pd(II)-O-O Oxidation->PdII_Peroxo TM_H1 Reaction with Ar'-B(OH)2 Intermediate Intermediate TM_H1->Intermediate TM_H2 Reaction with Ar'-B(OH)2 PdII_Diaryl Ar'-Pd(II)-Ar' L2 TM_H2->PdII_Diaryl RE_H Reductive Elimination PdII_Diaryl->RE_H RE_H->Pd0_H Catalyst Regeneration Homocoupling_Product Ar'-Ar' (Byproduct) RE_H->Homocoupling_Product BoronicAcid_H1 Ar'-B(OH)2 BoronicAcid_H1->TM_H1 BoronicAcid_H2 Ar'-B(OH)2 BoronicAcid_H2->TM_H2

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Degas Action: Degas solvents and reaction mixture (sparging or freeze-pump-thaw). Maintain inert atmosphere. Check_Oxygen->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., potassium formate). Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the phosphine ligand appropriate? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Optimize_Ligand Action: Use a bulky, electron-rich monophosphine ligand (e.g., SPhos, XPhos). Check_Ligand->Optimize_Ligand No Check_Base_Solvent Have you optimized the base and solvent? Check_Ligand->Check_Base_Solvent Yes Optimize_Ligand->Check_Base_Solvent Optimize_Conditions Action: Screen different bases (K2CO3, K3PO4, Cs2CO3) and solvent systems. Check_Base_Solvent->Optimize_Conditions No Slow_Addition Consider slow addition of boronic acid. Check_Base_Solvent->Slow_Addition Yes Optimize_Conditions->Slow_Addition End Homocoupling Minimized Slow_Addition->End

Caption: Troubleshooting workflow for minimizing homocoupling of this compound.

Oxygen_Induced_Homocoupling Pd0 Pd(0)L2 PdII_Peroxo (η2-O2)Pd(II)L2 Pd0->PdII_Peroxo + O2 Adduct1 Adduct with ArB(OH)2 Intermediate1 [L2Pd(OOB(OH)2Ar)] Adduct1->Intermediate1 Adduct2 Reaction with second ArB(OH)2 Intermediate2 trans-ArPd(OH)L2 Adduct2->Intermediate2 Transmetalation Transmetalation with ArB(OH)2 PdII_Diaryl trans-ArPd(Ar)L2 Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Pd(0) Homocoupling_Product 4,4'-Dihexyl-1,1'-biphenyl Reductive_Elimination->Homocoupling_Product O2 O2 ArBOH2_1 This compound ArBOH2_1->Adduct1 ArBOH2_2 This compound ArBOH2_2->Adduct2 ArBOH2_3 This compound ArBOH2_3->Transmetalation

Caption: Mechanism of oxygen-induced homocoupling of this compound.

References

Troubleshooting low conversion in Suzuki reactions with 4-Hexylphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Conversion in Suzuki Reactions with 4-Hexylphenylboronic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conversion and yield in your experiments.

Q1: My Suzuki reaction has a very low or no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is crucial. Start by assessing the following:

  • Catalyst Activity : The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step which can sometimes be inefficient.[1] Some catalysts, like Pd₂(dba)₃, can also degrade over time.[1] Consider using a fresh batch or a more robust, air-stable precatalyst such as a Buchwald G3/G4 palladacycle.[1]

  • Oxygen Contamination : Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Reagent Purity & Stability : Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time through protodeboronation or by forming unreactive cyclic anhydrides (boroxines).[1]

  • Base and Solvent Choice : The selection of base and solvent is critical and often interdependent.[2] The base must be sufficiently strong to facilitate the transmetalation step but not so strong that it causes degradation of your starting materials.[2] For reactions involving hydrophobic substrates like this compound, ensure the solvent system (e.g., Toluene, Dioxane, THF) can fully dissolve all reagents.[3][4]

Q2: I'm observing significant protodeboronation of my this compound. How can I prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction that consumes your starting material.[2][3] Here are strategies to mitigate it:

  • Use a Milder Base : Strong bases, particularly in aqueous media, can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5][6]

  • Anhydrous Conditions : Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2][5] This involves using dry solvents and a finely powdered, dry base.[2]

  • Use a More Stable Boronic Ester : If protodeboronation persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to hydrolysis.[1][7]

Q3: Homocoupling of the boronic acid is a major byproduct. What causes this and how can it be minimized?

A3: The homocoupling of boronic acids (Glaser coupling) to form a symmetrical biaryl (in this case, 4,4'-dihexylbiphenyl) is typically promoted by the presence of oxygen.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the coupling of two boronic acid molecules.[1] The most effective way to prevent this is through rigorous degassing of your reaction solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[1]

Q4: My reaction is sluggish, likely due to the sterically bulky hexyl group. What conditions should I try?

A4: While a hexyl group is not considered extremely bulky, it can still slow down key steps in the catalytic cycle compared to smaller substituents. More forcing conditions or specialized catalysts may be required.[8]

  • Bulky, Electron-Rich Ligands : These are essential for promoting the coupling of more sterically demanding or electron-rich substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[2][8][9]

  • Higher Temperatures : Increasing the reaction temperature can often overcome the activation energy barrier for sluggish reactions.[3][10] Solvents with higher boiling points like dioxane or toluene are suitable for this.[3]

  • Screen Different Bases : The choice of base can significantly influence the reaction rate.[11] Stronger bases or those with higher solubility, such as K₃PO₄ or Cs₂CO₃, can sometimes accelerate a slow reaction.[6][11]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low conversion issues in your Suzuki-Miyaura reaction.

References

Technical Support Center: 4-Hexylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving 4-hexylphenylboronic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound, with a focus on the impact of reaction temperature.

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. How does temperature factor into this, and what steps can I take to optimize it?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to suboptimal reaction temperatures. Temperature influences several critical aspects of the reaction, including reagent solubility, catalyst activity and stability, and the rate of side reactions.

Initial Checks for Low Yield:

  • Reagent Purity: Ensure the this compound, aryl halide, palladium catalyst, and ligand are of high purity and have been stored correctly to prevent degradation.

  • Inert Atmosphere: Confirm that the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst.[1]

  • Solvent and Base Quality: Use anhydrous and degassed solvents to avoid catalyst deactivation and unwanted side reactions.[1]

Temperature Optimization Strategy:

The optimal temperature for a Suzuki-Miyaura coupling is a balance between achieving a sufficient reaction rate and minimizing thermal degradation of the catalyst and reagents. For this compound, which has a significant nonpolar hexyl chain, solubility can be a key factor.

  • Low Temperatures (e.g., Room Temperature to 50 °C): At lower temperatures, the reaction may be very slow or not proceed at all.[2] This is often due to insufficient thermal energy to overcome the activation energy of the catalytic cycle. For some highly active catalyst systems, room-temperature couplings are possible, but this is not always the case.[3][4][5]

  • Moderate Temperatures (e.g., 60-90 °C): This is often the "sweet spot" for many Suzuki-Miyaura couplings.[6] In this range, the reaction rate is typically sufficient, and the solubility of this compound in common organic solvents like toluene, dioxane, or THF is improved.

  • High Temperatures (e.g., >100 °C): While increasing the temperature can further enhance reaction rates and solubility, it also increases the risk of several side reactions and catalyst decomposition.[7] Elevated temperatures can lead to the precipitation of palladium black, indicating catalyst degradation.

Illustrative Effect of Temperature on Yield:

The following table provides an illustrative example of how temperature can influence the yield of a generic Suzuki-Miyaura coupling reaction. Actual results will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.

Temperature (°C)Reaction Time (hours)Typical Yield (%)Potential Observations
3024<10%Reaction is sluggish or does not proceed.
601250-70%Moderate reaction rate with good product formation.
806>90%Optimal reaction rate and high yield.[6]
110475%Faster reaction, but potential for increased byproducts and some catalyst decomposition.
1402<60%Significant catalyst decomposition (palladium black) and formation of byproducts.

Question: I am observing significant byproduct formation in my reaction. Could the reaction temperature be the cause?

Answer:

Yes, reaction temperature is a critical factor in the formation of byproducts. The two most common temperature-influenced side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction can be exacerbated by the presence of water and is often more pronounced at higher temperatures.[1] For this compound, this would result in the formation of hexylbenzene.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of this compound produces 4,4'-dihexyl-1,1'-biphenyl. This is often promoted by the presence of oxygen and can be more prevalent at elevated temperatures that may lead to changes in the catalyst's oxidation state.[7][8]

Troubleshooting Byproduct Formation:

Byproduct ObservedPotential Cause Related to TemperatureRecommended Action
Hexylbenzene (from Protodeboronation)Reaction temperature is too high, especially in the presence of water.Lower the reaction temperature. Ensure the use of anhydrous solvents and reagents.[1] Consider using a boronic ester (e.g., a pinacol ester) of this compound, which can be more resistant to protodeboronation.[9]
4,4'-dihexyl-1,1'-biphenyl (from Homocoupling)High temperatures may promote catalyst pathways that favor homocoupling. The presence of oxygen at any temperature can also be a cause.Lower the reaction temperature. Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.[9] Using a Pd(0) precatalyst may be preferable to a Pd(II) source.[7]
Palladium BlackCatalyst decomposition due to excessive heat.Reduce the reaction temperature. Screen different ligands that may offer better thermal stability to the palladium center.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a Suzuki-Miyaura coupling reaction using this compound?

A1: While the optimal temperature is substrate-dependent, a good starting point for optimization is typically between 80-100 °C .[1] It is recommended to perform small-scale screening experiments at different temperatures (e.g., 60 °C, 80 °C, and 100 °C) to determine the best conditions for your specific aryl halide and catalyst system.

Q2: How does the long hexyl chain of this compound affect the choice of reaction temperature?

A2: The C6 alkyl chain increases the hydrophobicity and may affect the solubility of this compound in certain solvent systems. Higher temperatures can improve solubility, which is crucial for efficient reaction.[10] However, as with any Suzuki coupling, excessively high temperatures can lead to catalyst decomposition and side reactions.

Q3: Can microwave heating be used for Suzuki-Miyaura couplings with this compound?

A3: Yes, microwave-assisted heating can be a very effective method for Suzuki-Miyaura couplings. It allows for rapid and uniform heating, which can significantly reduce reaction times and often improve yields.[10] Typical microwave conditions might involve temperatures between 100-150 °C for short durations (5-30 minutes). Careful optimization is still required.

Q4: My reaction works at 80 °C but is very slow. Should I increase the temperature?

A4: If the reaction is clean but slow at 80 °C, a moderate increase in temperature to 90-100 °C may improve the reaction rate without significantly increasing side products. Monitor the reaction closely by TLC or LC-MS to track product formation and the appearance of any new byproducts. Alternatively, you could screen different catalyst/ligand systems that may be more active at 80 °C.

Q5: I am seeing my starting materials consumed, but the yield of the desired product is still low. What role could temperature play?

A5: If starting materials are consumed without a high yield of the desired product, it is likely that they are being converted into byproducts. As discussed in the troubleshooting guide, high temperatures can promote side reactions like protodeboronation and homocoupling. It is advisable to re-evaluate your reaction temperature and consider running the reaction at a lower temperature for a longer period.

Experimental Protocols

General Protocol for Temperature Optimization of this compound Coupling:

This protocol provides a framework for optimizing the temperature for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or THF)

  • Reaction vials with stir bars

  • Schlenk line or glovebox for inert atmosphere

  • Heating block or oil bath with temperature control

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., start with 80 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Optimization: Repeat the reaction at different temperatures (e.g., 60 °C and 100 °C) to determine the optimal conditions for yield and reaction time.

Visualizations

Troubleshooting_Workflow start Low Yield with this compound check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents temp_issue Is Temperature a Likely Issue? check_reagents->temp_issue slow_reaction Reaction Sluggish or No Conversion temp_issue->slow_reaction Yes byproducts Byproducts Observed (Protodeboronation/Homocoupling) temp_issue->byproducts Yes optimize_catalyst Screen Different Catalyst/Ligand Systems temp_issue->optimize_catalyst No increase_temp Increase Temperature Incrementally (e.g., to 80-90°C) slow_reaction->increase_temp decrease_temp Decrease Temperature (e.g., to 60-70°C) byproducts->decrease_temp end_good Optimized Yield increase_temp->end_good decrease_temp->end_good end_bad Persistent Low Yield optimize_catalyst->end_bad Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Aryl Halide, This compound, & Base to Vial purge 2. Purge with Inert Gas prep_reagents->purge add_catalyst 3. Add Catalyst & Solvent purge->add_catalyst heat 4. Heat to Desired Temperature add_catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

References

Technical Support Center: Catalyst Deactivation in 4-Hexylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 4-hexylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. The catalyst or ligand may have degraded over time, especially if not stored under an inert atmosphere.[1] The formation of palladium black is a visual indicator of catalyst agglomeration and deactivation.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure all solvents and the reaction vessel are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time through protodeboronation.[2]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[3] For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]

Q2: I am observing a significant amount of a byproduct corresponding to the homocoupling of this compound. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[4] Here are some strategies to mitigate it:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) source.

  • Control of Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, if possible, can sometimes disfavor the homocoupling pathway.

Q3: Protodeboronation of my this compound seems to be a significant issue. What are the best ways to prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common deactivation pathway for the boronic acid. This is particularly prevalent with electron-rich boronic acids or under harsh basic conditions.[2] To minimize this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from premature decomposition. The active boronic acid is then slowly released during the reaction.

Q4: The long alkyl chain of this compound is causing solubility issues in my reaction. What solvent systems are recommended?

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used and are good starting points.

  • Biphasic Systems: A mixture of an organic solvent like toluene or dioxane with water is often effective, especially when using inorganic bases.[6] Vigorous stirring is crucial in these systems.

  • Polar Aprotic Solvents: In some cases, solvents like dimethylformamide (DMF) can be used, but care must be taken as they can sometimes lead to side reactions at high temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst (e.g., formation of palladium black).- Use a fresh batch of catalyst and ligand. - Consider using a more robust precatalyst. - Ensure rigorous degassing to prevent catalyst oxidation.
Inefficient in situ reduction of Pd(II) precatalyst.- Pre-activate the catalyst by stirring with the ligand before adding substrates.
Poor choice of base or solvent.- Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF).[3][5] - Try different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[6]
Significant Homocoupling of Boronic Acid Presence of oxygen.- Improve degassing procedure of solvents and reaction vessel.
High concentration of Pd(II) species.- Use a Pd(0) source directly. - Add a small amount of a reducing agent.
Significant Protodeboronation Harsh basic conditions.- Switch to a milder base (e.g., K₂CO₃, CsF).[5]
Presence of water.- Use anhydrous solvents and reagents.[1]
Reaction Stalls Before Completion Catalyst deactivation during the reaction.- Lower the reaction temperature. - Use a more stable ligand that protects the palladium center.
Product inhibition.- As the product is formed, it may coordinate to the catalyst and inhibit its activity. This is less common but can occur. Consider a higher catalyst loading.
Difficulty in Product Purification Presence of closely eluting byproducts (e.g., homocoupled product).- Optimize reaction conditions to minimize byproduct formation. - Use a different column chromatography stationary phase or solvent system for better separation.[7]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and performance metrics for Suzuki-Miyaura coupling reactions. Note that optimal conditions are highly dependent on the specific aryl halide and other reaction components.

Table 1: Comparison of Different Bases in a Model Suzuki-Miyaura Coupling

Base Solvent System Temperature (°C) Typical Yield (%) Reference
Na₂CO₃Toluene/H₂O9085-95[3]
K₂CO₃Dioxane/H₂O10080-92[5]
K₃PO₄Toluene11088-98[3]
CsFTHF8075-90[5]
Et₃NDMF10040-60[3]

Table 2: Influence of Palladium Catalyst Loading on Reaction Yield

Catalyst Catalyst Loading (mol%) Typical Yield (%) Notes Reference
Pd(PPh₃)₄280-90Standard, but can be sensitive to air.[8]
Pd(OAc)₂ / SPhos190-98SPhos is a bulky, electron-rich ligand good for hindered substrates.[9]
Pd/C570-85Heterogeneous catalyst, easy to remove but may require higher loading.[10]
Buchwald Precatalyst0.5 - 1>95Highly active, often allows for lower catalyst loading and milder conditions.[1]

Table 3: Representative Turnover Numbers (TON) for Palladium Catalysts

Catalyst System Substrates Turnover Number (TON) Reference
Pd(OAc)₂ / P(t-Bu)₃Aryl chlorides / Arylboronic acidsup to 20,000[11]
PalladacycleAryl bromides / Phenylboronic acid> 100,000[11]
Pd/CAryl iodides / Phenylboronic acid~1,000 - 5,000[10]
Pd(N,N-dimethyl β-alaninate)₂Aryl bromides / Phenylboronic acidup to 10,000[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the base, ligand, and solvent may be necessary for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Reaction Setup:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed solvent (e.g., 10 mL of toluene) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).[13][14]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7][15]

Protocol 2: Monitoring Reaction Progress by GC-MS

  • Sampling: At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to stop the reaction.

  • Sample Preparation: Vortex the vial, and if necessary, pass the organic layer through a small plug of silica gel to remove baseline impurities.

  • Analysis: Inject an appropriate volume of the diluted and filtered sample into the GC-MS.

  • Data Interpretation: Monitor the disappearance of the starting materials and the appearance of the product by integrating their respective peaks in the chromatogram.

Visualizations

Catalyst_Deactivation_Pathways Active Pd(0) Catalyst Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Active Pd(0) Catalyst->Oxidative Addition Catalyst Deactivation Catalyst Deactivation Active Pd(0) Catalyst->Catalyst Deactivation Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Transmetalation->Catalyst Deactivation Homocoupling Homocoupling Transmetalation->Homocoupling Reductive Elimination->Active Pd(0) Catalyst Catalytic Cycle Product Product Reductive Elimination->Product Palladium Black (Inactive) Palladium Black (Inactive) Catalyst Deactivation->Palladium Black (Inactive) Ligand Degradation Ligand Degradation Catalyst Deactivation->Ligand Degradation

Caption: Common pathways for palladium catalyst deactivation in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield or No Reaction Check1 Check Reagent Quality (Catalyst, Ligand, Boronic Acid, Halide) Start->Check1 Check2 Verify Reaction Conditions (Inert Atmosphere, Temperature, Stirring) Check1->Check2 Check3 Analyze for Side Products (Homocoupling, Protodeboronation) Check2->Check3 Optimize1 Screen Different Ligands and Bases Check3->Optimize1 Optimize2 Optimize Solvent System and Temperature Optimize1->Optimize2 Success Improved Yield Optimize2->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Side Reactions Side Reactions Low Yield->Side Reactions Poor Conditions Poor Conditions Low Yield->Poor Conditions Use Fresh Reagents Use Fresh Reagents Inactive Catalyst->Use Fresh Reagents Optimize Ligand/Base Optimize Ligand/Base Side Reactions->Optimize Ligand/Base Rigorous Degassing Rigorous Degassing Poor Conditions->Rigorous Degassing

Caption: Logical relationships between a common problem, its causes, and potential solutions.

References

Technical Support Center: Purification of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hexylphenylboronic acid, specifically addressing its purification from its anhydride form (a boroxine).

Frequently Asked Questions (FAQs)

Q1: Why does my container of this compound also contain the anhydride?

A1: this compound can undergo reversible dehydration to form its cyclic trimeric anhydride, known as a boroxine. This process can occur during storage, especially if the compound is exposed to heat or non-anhydrous conditions. Therefore, it is common for commercial batches of this compound to contain varying amounts of this anhydride.

Q2: How can I convert the this compound anhydride back to the boronic acid?

A2: The anhydride can be converted back to the boronic acid through hydrolysis. This is typically achieved by treating the mixture with water, often in the presence of an organic co-solvent to aid solubility. The equilibrium of the reaction favors the boronic acid in the presence of excess water.

Q3: What are the most common impurities I might encounter when working with this compound?

A3: Besides the anhydride (boroxine), other common impurities can include starting materials from the synthesis, byproducts from side reactions, and boric acid.

Q4: Can I use silica gel chromatography to purify this compound?

A4: While possible, silica gel chromatography of boronic acids can be challenging. The acidic nature of silica gel can sometimes lead to degradation or irreversible binding of the boronic acid. If you choose this method, it is advisable to use a less acidic or neutralized silica gel. Reverse-phase chromatography is often a more suitable alternative for polar boronic acids.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Suggested Solution
Incomplete Hydrolysis of the Anhydride Ensure complete conversion of the anhydride to the boronic acid before purification. This can be achieved by stirring the crude material in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and water for a sufficient amount of time.
Product Loss During Extraction This compound has some solubility in both organic and aqueous phases, especially at different pH values. Minimize the number of extraction steps and ensure the correct pH is maintained during aqueous washes.
Inappropriate Recrystallization Solvent If the compound is too soluble in the chosen recrystallization solvent, recovery will be low. Perform small-scale solvent screening to find a solvent or solvent system where the boronic acid is sparingly soluble at room temperature but readily soluble when heated. A mixture of a soluble solvent (e.g., diethyl ether, ethyl acetate) and a non-polar anti-solvent (e.g., hexanes, petroleum ether) is often effective.
Decomposition on Silica Gel If using column chromatography, consider switching to reverse-phase silica (C18) or using a different purification method like recrystallization or acid-base extraction.
Problem 2: Product is Not Pure After Recrystallization
Possible Cause Suggested Solution
Co-precipitation of Impurities The cooling rate during recrystallization might be too fast, leading to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Incorrect Solvent Choice The chosen solvent may not effectively differentiate between the desired product and the impurities in terms of solubility. Experiment with different solvent systems. For non-polar impurities, washing the crude solid with a non-polar solvent like hexanes before recrystallization can be beneficial.
Residual Anhydride If the initial hydrolysis step was incomplete, the anhydride may co-crystallize with the boronic acid. Ensure complete hydrolysis before attempting recrystallization.

Quantitative Data

The following table summarizes typical results that can be expected from different purification methods for crude this compound containing its anhydride. Please note that actual results may vary depending on the initial purity and experimental conditions.

Purification Method Typical Recovery Range (%) Typical Purity Achieved (%) Notes
Recrystallization 60-85%>98%Effective for removing less polar and more polar impurities, assuming a suitable solvent is found.
Acid-Base Extraction 70-90%>97%Particularly useful for removing non-acidic organic impurities.
Silica Gel Chromatography 40-70%>98%Potential for lower recovery due to product adsorption or degradation. Best for small-scale purification.
Reverse-Phase Chromatography 50-80%>99%Good for separating polar impurities, but may require more specialized equipment.

Experimental Protocols

Protocol 1: Hydrolysis of 4-Hexylphenylboronic Anhydride and Purification by Acid-Base Extraction

This protocol is a general procedure for the purification of crude this compound containing its anhydride.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in diethyl ether.

  • Hydrolysis: Add water to the ethereal solution and stir vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the anhydride.

  • Basification: Extract the ethereal solution with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous phase as the sodium boronate salt.

  • Organic Impurity Removal: Separate the aqueous layer and wash it with a fresh portion of diethyl ether to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2-3). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified this compound under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This protocol assumes the anhydride has been hydrolyzed as described in Protocol 1 (steps 1 and 2), followed by removal of the solvent.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, toluene, ethyl acetate, acetone, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair of ethyl acetate and hexanes is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If a solvent pair is used, the less soluble solvent (anti-solvent) can be added slowly until the solution becomes slightly turbid, and then the solution is allowed to cool.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis of Anhydride cluster_purification Purification cluster_acid_base Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude this compound (with Anhydride) dissolve Dissolve in Diethyl Ether crude->dissolve add_water Add Water and Stir dissolve->add_water hydrolyzed Hydrolyzed Crude Product add_water->hydrolyzed extract_naoh Extract with aq. NaOH hydrolyzed->extract_naoh Path A dissolve_hot Dissolve in Hot Solvent hydrolyzed->dissolve_hot Path B wash_ether Wash Aqueous Layer with Diethyl Ether extract_naoh->wash_ether acidify Acidify with HCl wash_ether->acidify filter_dry_ab Filter and Dry acidify->filter_dry_ab pure_acid_ab Pure this compound filter_dry_ab->pure_acid_ab cool_slowly Cool Slowly dissolve_hot->cool_slowly filter_dry_rx Filter and Dry cool_slowly->filter_dry_rx pure_acid_rx Pure this compound filter_dry_rx->pure_acid_rx

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield? cluster_purity Low Purity? start Start Purification check_purity Check Purity and Yield start->check_purity end_ok Purification Successful check_purity->end_ok Acceptable incomplete_hydrolysis Incomplete Hydrolysis? check_purity->incomplete_hydrolysis Low Yield co_precipitation Co-precipitation of Impurities? check_purity->co_precipitation Low Purity end_fail Further Optimization Needed extraction_loss Extraction Loss? incomplete_hydrolysis->extraction_loss bad_solvent Poor Recrystallization Solvent Choice? extraction_loss->bad_solvent bad_solvent->end_fail wrong_solvent Incorrect Recrystallization Solvent? co_precipitation->wrong_solvent residual_anhydride Residual Anhydride? wrong_solvent->residual_anhydride residual_anhydride->end_fail

Caption: Troubleshooting logic for purifying this compound.

Improving the stability of 4-Hexylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-hexylphenylboronic acid in solution during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Possible Cause Troubleshooting Step
Degradation of this compound Use freshly prepared solutions of the boronic acid. If the solid has been stored for an extended period, consider purifying it before use. Conversion to a more stable boronate ester, such as a pinacol or MIDA ester, is highly recommended for reactions requiring prolonged heating or basic conditions.[1]
Protodeboronation This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often promoted by water, strong bases, and high temperatures.[2] Use anhydrous solvents, consider milder bases (e.g., K₃PO₄, Cs₂CO₃), and run the reaction at the lowest effective temperature.
Oxidation The boronic acid moiety is susceptible to oxidation.[2] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Inadequate Catalyst Activity Ensure the palladium catalyst and ligands are not degraded. Use a reliable source and consider using a pre-catalyst for more consistent results.[3]
Homocoupling of Boronic Acid The presence of oxygen can lead to the unwanted coupling of two boronic acid molecules.[4] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can minimize this side reaction.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause Troubleshooting Step
Solution Instability Over Time Prepare solutions of this compound immediately before use. If a stock solution is required, store it at a low temperature (e.g., -20°C) under an inert atmosphere and for a limited time. For longer-term storage in solution, conversion to a boronate ester is advisable.[1][2]
Formation of Boroxines Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This process is reversible in the presence of water. While often still reactive, the exact concentration of the active monomeric boronic acid may vary. Adding a controlled amount of water can sometimes shift the equilibrium back to the boronic acid.
Variable Water Content in Solvents The presence of water can accelerate degradation.[2] Use anhydrous solvents from a reliable source or dry them using appropriate methods before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound, similar to other arylboronic acids, are:

  • Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is often catalyzed by acidic or basic conditions.[2]

  • Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts.[2][5]

  • Dehydration: Three molecules of the boronic acid can condense to form a cyclic anhydride known as a boroxine. This is a reversible process.

Q2: How can I improve the stability of this compound in solution?

A2: Several strategies can be employed:

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, significantly enhances stability.[1][2] These esters are less susceptible to protodeboronation and oxidation and can be easily handled and purified.

  • pH Control: Boronic acids are generally most stable at a neutral pH.[2] Avoid strongly acidic or basic conditions if possible.

  • Inert Atmosphere: Storing and handling the compound and its solutions under an inert atmosphere (nitrogen or argon) minimizes oxidation.[2]

  • Low Temperature: Storing solutions at reduced temperatures (e.g., ≤ 4°C for short-term and -20°C or -80°C for long-term) can slow down degradation rates.[2]

Q3: What is the recommended way to store this compound?

A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere, protected from light and moisture, and refrigerated (below 4°C).[2] For solutions, short-term storage should be at low temperatures, while for longer periods, conversion to a more stable derivative like a MIDA boronate is recommended.[1][6]

Q4: Can I use 1H NMR to monitor the degradation of my this compound solution?

A4: Yes, 1H NMR spectroscopy can be a useful tool to qualitatively and semi-quantitatively monitor degradation. You can observe the disappearance of the characteristic aromatic proton signals of this compound and the appearance of new signals from degradation products, such as hexylbenzene (from protodeboronation). For more precise quantitative analysis, 11B NMR or a stability-indicating HPLC method is recommended.[7][8]

Q5: Are there any specific challenges when using this compound in drug development?

A5: The inherent instability of boronic acids can pose challenges in terms of shelf-life, formulation, and in vivo stability.[9] The boronic acid moiety can interact with biological nucleophiles. To overcome these issues, formulation strategies and the use of more stable prodrugs, such as boronate esters, are often explored in drug development.[9]

Data Presentation

Table 1: General Stability Guidelines for Phenylboronic Acids in Solution

Condition Recommendation Rationale
pH Neutral (6-8)Minimizes acid- and base-catalyzed protodeboronation.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the boronic acid moiety.[2]
Temperature Refrigerated (≤ 4°C) or Frozen (-20°C to -80°C)Reduces the rate of all degradation pathways.[2]
Solvent AnhydrousMinimizes hydrolysis and protodeboronation.[2]

Note: Specific quantitative stability data for this compound is limited in publicly available literature. The guidelines above are based on the general behavior of phenylboronic acids.

Table 2: Comparison of Boronic Acid and Boronate Esters for Stability

Compound Type Stability Reactivity in Suzuki Coupling Handling
Boronic Acid Lower; susceptible to degradation.[1]Generally higher and faster reaction rates.[1]Can be challenging to handle and purify due to instability.
Pinacol Ester Higher; more robust to storage and reaction conditions.Generally lower reaction rates than the parent boronic acid.Often crystalline solids, easier to handle and purify.
MIDA Ester Exceptionally high benchtop stability.[2][6]Requires specific conditions for in situ release of the boronic acid.[6]Crystalline solids that are stable to chromatography.[10]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution by HPLC

Objective: To quantify the degradation of this compound in a specific solvent over time under defined conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent (e.g., acetonitrile, dioxane) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject the vials to the desired stress conditions (e.g., specific temperature, exposure to light, acidic/basic environment).

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench any reaction if necessary (e.g., neutralize acid or base).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Preparation of this compound MIDA Ester for Enhanced Stability

Objective: To convert this compound into its more stable MIDA boronate derivative.

Methodology:

  • Reagents: this compound, N-methyliminodiacetic acid (MIDA), and a suitable solvent (e.g., DMSO or a mixture that allows for azeotropic removal of water).

  • Procedure:

    • Combine this compound (1 equivalent) and MIDA (1.1 equivalents) in a round-bottom flask.

    • Add the solvent.

    • Heat the mixture with a Dean-Stark apparatus to remove water azeotropically.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Cool the reaction mixture and isolate the MIDA boronate product by precipitation or crystallization. The product can often be purified by column chromatography on silica gel.[10]

    • A milder, more recent method involves the use of pre-dried MIDA anhydride, which acts as both the ligand source and an in-situ desiccant, avoiding harsh dehydration conditions.[6][11]

Visualizations

degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Protodeboronation Protodeboronation (Acid/Base, H2O) This compound->Protodeboronation Oxidation Oxidation (Air, Oxidants) This compound->Oxidation Dehydration Dehydration This compound->Dehydration Hexylbenzene Hexylbenzene Protodeboronation->Hexylbenzene Phenolic_byproducts Phenolic byproducts Oxidation->Phenolic_byproducts Boroxine Boroxine (Trimer) Dehydration->Boroxine

Caption: Major degradation pathways of this compound.

stability_workflow cluster_assessment Stability Assessment cluster_improvement Stability Improvement Strategy start Prepare Solution of This compound stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC or NMR sampling->analysis data Evaluate Degradation Profile analysis->data protect Convert to Boronate Ester (e.g., MIDA, Pinacol) data->protect If unstable store Store under Optimal Conditions (Inert, Low Temp) protect->store

Caption: Workflow for assessing and improving the stability of this compound.

References

Overcoming steric hindrance in 4-Hexylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving 4-hexylphenylboronic acid, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Low or no yield in a Suzuki-Miyaura coupling involving a sterically demanding substrate like this compound is a common challenge. The increased bulk can impede key steps in the catalytic cycle. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.

Initial Checks & Solutions:

Potential CauseRecommended ActionDetailed Explanation
Ineffective Catalyst/Ligand System Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1] Consider using a pre-formed catalyst (precatalyst) like XPhos Pd G3.Standard ligands like PPh₃ are often ineffective for hindered substrates.[2] Bulky ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[1] For exceptionally challenging couplings, specialized ligands such as AntPhos or BI-DIME have proven effective.[1][3]
Inadequate Base Strength Use a stronger, non-nucleophilic base.The transmetalation step, where the organic group is transferred from boron to palladium, is often slow for hindered substrates and requires a sufficiently strong base to activate the boronic acid.[1] Weak bases may not be sufficient.
Suboptimal Reaction Temperature Increase the reaction temperature.Higher temperatures can provide the necessary activation energy to overcome the steric barriers in the transmetalation and reductive elimination steps.[1] Reactions are often run at temperatures between 80-120 °C.
Catalyst Deactivation Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure.[4][5]

Troubleshooting Workflow:

G start Low or No Yield Observed reagent_check 1. Verify Reagent Quality (Boronic Acid, Aryl Halide, Base, Solvent) start->reagent_check condition_check 2. Review Reaction Conditions (Inert Atmosphere, Temperature, Time) reagent_check->condition_check catalyst_check 3. Evaluate Catalyst System (Ligand, Pd Source, Loading) condition_check->catalyst_check optimization 4. Systematic Optimization catalyst_check->optimization success Successful Coupling optimization->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Side Product Formation

The appearance of major side products, such as homocoupled boronic acid or protodeboronated starting material, can significantly reduce the yield of the desired cross-coupled product.

Common Side Reactions and Mitigation Strategies:

Side ReactionPrimary Cause(s)Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the reaction mixture.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen.[1] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 3. Ligand Choice: Bulky, electron-donating ligands can favor the cross-coupling pathway.[1]
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, often facilitated by water and base.1. Anhydrous Conditions: Where possible, run the reaction under anhydrous conditions. 2. Base Selection: Use milder bases like K₃PO₄ or CsF if protodeboronation is severe. 3. Use Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester), which can be more resistant to protodeboronation.[6]

Frequently Asked Questions (FAQs)

Q1: I am struggling with a sterically hindered reaction between this compound and an ortho-substituted aryl halide. What are the best starting conditions to try?

A4: For sterically hindered couplings, more forcing conditions and specialized catalysts are often required.[1] A robust starting point would be to use a Buchwald-type ligand and a strong base.

Recommended Starting Conditions for Sterically Hindered Couplings:

ComponentRecommendationMolar Ratio / Concentration
Aryl Halide Limiting Reagent1.0 equiv.
This compound 1.2 - 1.5 equiv.
Palladium Source XPhos Pd G3 Precatalyst1 - 2 mol%
Base Potassium Phosphate (K₃PO₄)2.0 - 3.0 equiv.
Solvent 1,4-Dioxane / Water10:1 ratio, 0.1 - 0.5 M
Temperature 80 - 110 °C

Q2: What is the role of bulky, electron-rich ligands like XPhos in overcoming steric hindrance?

A2: These ligands are crucial for promoting the key steps in the Suzuki-Miyaura catalytic cycle that are often hindered by bulky substrates.[1]

  • Accelerate Oxidative Addition: The electron-rich nature of the ligand makes the palladium center more nucleophilic, facilitating its insertion into the aryl-halide bond.

  • Promote Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center, which favors the reductive elimination step to release the final product and regenerate the active catalyst.[1]

Q3: My main side-product is the homocoupling of this compound. What causes this and how can I prevent it?

A3: Homocoupling is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1] To prevent this, ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help as the reduction of Pd(II) sources can sometimes be inefficient and lead to side reactions.[1]

Q4: Can I use alternative cross-coupling reactions if Suzuki-Miyaura coupling fails with my sterically hindered substrates?

A4: Yes, while Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions can be effective for sterically hindered substrates. For instance, Hiyama cross-coupling, which uses organosilicon compounds, has emerged as a viable alternative.[6] Additionally, for certain transformations, metal-free cross-coupling reactions are being developed as an attractive alternative to traditional transition-metal-catalyzed processes.[7]

Experimental Protocols

General Protocol for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

G pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition pd0->oa pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl L₂Pd(II)(Ar)(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' re->product aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Component Selection in Hindered Couplings

G start Starting a Hindered Coupling ligand_q Choose a Ligand Class start->ligand_q buchwald Buchwald Ligands (XPhos, SPhos) ligand_q->buchwald Common Choice nhc N-Heterocyclic Carbenes (IPr, IMes) ligand_q->nhc Alternative base_q Select a Base buchwald->base_q nhc->base_q k3po4 K₃PO₄ base_q->k3po4 Standard cs2co3 Cs₂CO₃ base_q->cs2co3 Often Effective tbuok t-BuOK (strongest) base_q->tbuok For very hindered cases

Caption: A decision tree to guide the selection of ligands and bases for hindered reactions.

References

Technical Support Center: Palladium Catalyst Removal in 4-Hexylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from reaction mixtures involving 4-hexylphenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the palladium removal process in a question-and-answer format.

Issue 1: Incomplete Removal of Palladium Catalyst

Q1: I've performed a standard work-up, but my product is still contaminated with significant amounts of palladium. What should I do?

A1: Standard aqueous work-ups are often insufficient for removing all forms of palladium.[1] Palladium can exist as soluble species or fine black particles that are difficult to remove by simple extraction.[2] A multi-step approach is often necessary. Consider the following troubleshooting steps:

  • Celite Filtration: For insoluble palladium black, filtration through a pad of Celite® is a common and effective first step.[3][4] Ensure the Celite® pad is well-packed (1-2 cm thick) and pre-wetted with the solvent to prevent cracking.[5]

  • Activated Carbon Treatment: If soluble palladium is suspected, treatment with activated carbon can be effective.[1][6] However, be aware that activated carbon can sometimes adsorb the desired product, leading to yield loss.[1] It is crucial to optimize the amount of carbon used.[1]

  • Scavengers: For challenging cases, especially to meet stringent regulatory limits, the use of metal scavengers is highly recommended.[7][8] These are materials that selectively bind to palladium. Common types include thiol-functionalized silica (e.g., SiliaMetS® Thiol), thiourea-based scavengers, and trimercaptotriazine (TMT).[1][7][9]

Q2: My filtration through Celite® didn't remove all the palladium. What went wrong?

A2: Several factors can lead to inefficient Celite® filtration:

  • Improperly Packed Bed: A loosely packed or cracked Celite® bed will allow fine palladium particles to pass through.[5]

  • Viscous Solution: A highly concentrated reaction mixture can be difficult to filter effectively. Diluting the mixture with a suitable solvent can improve filtration efficiency.[5]

  • Soluble Palladium: Celite® filtration is primarily effective for removing heterogeneous (insoluble) palladium.[5] If your palladium is in a soluble form, this method will be ineffective.[5]

Q3: I'm losing a significant amount of my product after treating the reaction mixture with activated carbon. How can I prevent this?

A3: Product loss during activated carbon treatment is a common issue due to non-specific adsorption.[1] To mitigate this:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 0.2 to 2.0 wt% relative to the crude product).[6][10]

  • Solvent Selection: The choice of solvent can influence how strongly your product adsorbs to the carbon. Experiment with different solvents to find one that minimizes product binding while still allowing for efficient palladium removal.[1]

  • Wash Thoroughly: After filtration, wash the activated carbon cake with fresh solvent to recover as much of your product as possible.[6]

Issue 2: Scavenger Inefficiency

Q4: I used a palladium scavenger, but the residual palladium levels are still too high. What could be the problem?

A4: The effectiveness of a scavenger depends on several factors:

  • Incorrect Scavenger Choice: The choice of scavenger is critical and depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[1] Thiol-based scavengers are often effective for Pd(II).[1] A screening of different scavenger types may be necessary.[1]

  • Insufficient Amount: Using too little scavenger will result in incomplete palladium removal. A common starting point is to use 3-10 equivalents of the scavenger relative to the palladium catalyst.[1][9]

  • Suboptimal Conditions: Time, temperature, and mixing all play a role.[1] Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.[1] While many scavengers work at room temperature, gentle heating can sometimes improve performance.[1]

  • Product-Palladium Complexation: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[1] In such cases, you might consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[1]

Frequently Asked Questions (FAQs)

Q5: What are the typical methods for removing palladium catalysts from a this compound reaction mixture?

A5: The most common methods for palladium removal in the context of cross-coupling reactions like those involving this compound include:

  • Filtration: Using a filter aid like Celite® to remove insoluble palladium species.[3][5]

  • Adsorption: Treatment with activated carbon to adsorb soluble palladium.[1][6]

  • Scavenging: Employing solid-supported or soluble scavengers with functional groups that chelate palladium.[7][8][11]

  • Chromatography: Passing the reaction mixture through a silica gel or alumina column can also remove palladium residues.[3][4]

  • Crystallization: Recrystallization of the final product can be a very effective final purification step to reduce palladium levels.[1]

Q6: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A6: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration.[2][12][13] This often translates to a concentration limit of 10 ppm for an oral drug product with a maximum daily dose of 10 grams, and 1 ppm for parenteral drugs.[2][13]

Q7: How can I quantify the amount of residual palladium in my sample?

A7: Several analytical techniques can be used to determine residual palladium levels. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are the most common and sensitive methods.[14][15] High-energy polarized-beam energy dispersive X-ray fluorescence (XRF) is another validated method.[16] For rapid screening, fluorescent-based detection kits are also available.[14][15]

Data Presentation

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Efficiency of Various Palladium Removal Techniques

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalSubstrate/ReactionReference
Scavengers
MP-TMT33,000< 200> 99.4%Suzuki Reaction Product[17]
MP-TMT500 - 800< 10> 98%Suzuki Reaction Product[17]
SiliaMetS Thiol2400≤ 16> 99.3%Drug Candidate[7]
SiliaMetS Thiourea2400≤ 16> 99.3%Drug Candidate[7]
Thiol-functionalized silica300< 1> 99.6%Generic API[9]
Activated Carbon
Darco KB-B (0.2 wt%)300< 1> 99.6%Generic API in THF[9][10]
Darco2400> 16< 99.3%Drug Candidate[7]
Crystallization
Recrystallization200< 10> 95%Intermediate Compound[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Celite® Filtration

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press to create a compact bed.[5][6]

  • Pre-wet the Pad: Pour the reaction solvent over the Celite® until it is fully wetted. Apply a gentle vacuum to pull the solvent through and compact the pad.[5][6]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[5]

  • Filter: Carefully pour the diluted mixture onto the center of the Celite® pad under a gentle vacuum.[5][6]

  • Wash: Wash the Celite® pad with fresh solvent to recover any retained product.[5][6]

  • Collect Filtrate: Combine the initial filtrate and the washes. This solution contains your product, now free of insoluble palladium.[5][6]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[1]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1][6]

  • Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.[9]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]

Protocol 3: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: After a standard aqueous work-up, dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).[1]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst) to the solution.[1]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[1]

  • Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger.[1]

  • Washing: Wash the scavenger with the same solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[1]

Visualizations

Palladium_Removal_Workflow cluster_0 Initial Reaction Work-up cluster_1 Palladium Removal Stages cluster_2 Final Product ReactionMixture Crude Reaction Mixture (Containing this compound Product and Pd Catalyst) AqueousWorkup Aqueous Work-up ReactionMixture->AqueousWorkup CeliteFiltration Celite® Filtration (Removes Insoluble Pd) AqueousWorkup->CeliteFiltration Step 1 ActivatedCarbon Activated Carbon Treatment (Removes Soluble Pd) CeliteFiltration->ActivatedCarbon Step 2 (Optional) Scavenger Scavenger Treatment (Selective Pd Removal) ActivatedCarbon->Scavenger Step 3 (Optional) PurifiedProduct Purified Product (< Regulatory Pd Limit) Scavenger->PurifiedProduct

Caption: A general workflow for the multi-step removal of palladium catalyst from a reaction mixture.

Troubleshooting_Logic Start High Residual Palladium? InsolublePd Insoluble Pd Suspected? Start->InsolublePd Yes SolublePd Soluble Pd Suspected? Start->SolublePd No InsolublePd->SolublePd No Celite Optimize Celite® Filtration: - Check Pad Packing - Dilute Mixture InsolublePd->Celite Yes Carbon Optimize Activated Carbon: - Reduce Loading - Change Solvent - Thoroughly Wash SolublePd->Carbon Yes Scavenger Optimize Scavenging: - Screen Scavengers - Increase Equivalents - Adjust Temp/Time SolublePd->Scavenger If Carbon Fails ProductLoss Significant Product Loss? ProductLoss->Carbon Yes ProductLoss->Scavenger No FinalPurification Final Purification: - Recrystallization - Chromatography Celite->FinalPurification Carbon->ProductLoss Check Scavenger->FinalPurification

Caption: A troubleshooting decision tree for addressing common issues in palladium removal.

References

Validation & Comparative

A Comparative Guide to 4-Hexylphenylboronic Acid and Other Alkylphenylboronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component in this reaction is the organoboron species, typically a boronic acid. For researchers engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and material science, the choice of boronic acid can significantly influence reaction outcomes. This guide provides a comparative analysis of the performance of 4-hexylphenylboronic acid versus other 4-alkylphenylboronic acids (specifically, methyl, ethyl, and butyl derivatives) in Suzuki coupling reactions. The comparison is supported by experimental data to aid in substrate selection and reaction optimization.

Performance Comparison of 4-Alkylphenylboronic Acids

The length of the alkyl chain at the 4-position of the phenylboronic acid can influence its reactivity in Suzuki coupling reactions due to a combination of electronic and steric effects, as well as solubility. While the electronic effect of short-chain alkyl groups is generally considered to be mildly electron-donating, increasing the chain length can impact the molecule's overall physical properties, which in turn can affect reaction kinetics.

Below is a summary of quantitative data from various studies, comparing the performance of this compound with its methyl, ethyl, and butyl counterparts in Suzuki coupling reactions with different aryl halides. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, this table collates data from different sources to provide a representative overview.

4-Alkylphenylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methylphenylboronic Acid4-BromoacetophenonePd(OAc)₂ (0.5) / SPhos (1.0)K₃PO₄Toluene/H₂O100295[1]
4-Ethylphenylboronic Acid1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292[2]
4-Butylphenylboronic Acid4-ChloroacetophenonePd-NHC complex (precatalyst 2d)KOHIPA/H₂ORT0.1778[3]
This compound1-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901294[4]

Analysis of Performance:

The data suggests that 4-alkylphenylboronic acids are generally effective coupling partners in Suzuki reactions, affording high yields of the desired biaryl products.

  • 4-Methylphenylboronic Acid: This is a very common and reactive boronic acid, often used as a benchmark in Suzuki coupling studies. It consistently provides high yields with a variety of aryl halides.[1]

  • 4-Ethylphenylboronic Acid: Similar to the methyl analogue, 4-ethylphenylboronic acid demonstrates excellent reactivity, as evidenced by the high yield obtained in the coupling with 1-bromo-4-nitrobenzene.[2]

  • 4-Butylphenylboronic Acid: The provided data shows a good yield for the coupling with a less reactive aryl chloride at room temperature, highlighting its utility. A direct comparison with phenylboronic acid under the same conditions showed that 4-butylphenylboronic acid can be more favorable in certain cases.[3]

  • This compound: The longer alkyl chain of this compound does not appear to impede its reactivity, as it provides a high yield in the coupling with 1-bromo-4-fluorobenzene. The increased lipophilicity of the hexyl group may offer advantages in terms of solubility in organic solvents, which can be beneficial for certain reaction systems.[4]

In general, the electronic effect of the alkyl group for methyl, ethyl, butyl, and hexyl chains is quite similar (weakly electron-donating), and therefore, significant differences in reactivity based on electronics are not expected. The primary differences in performance may arise from factors such as solubility and steric hindrance, although the para-substitution minimizes steric effects on the boronic acid moiety.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

General Suzuki Coupling Workflow:

Suzuki_Workflow reagents Combine Aryl Halide, 4-Alkylphenylboronic Acid, and Base in Solvent degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat Reaction Mixture (with stirring) catalyst->reaction workup Aqueous Workup (e.g., extraction) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Isolated Biaryl Product purification->product

A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of 4-Methylphenylboronic Acid with 4-Bromoacetophenone

  • Reaction Setup: In a round-bottom flask, 4-bromoacetophenone (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) are combined.

  • Solvent Addition: Toluene (5 mL) and water (0.5 mL) are added to the flask.

  • Degassing: The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.01 mmol) are added under an inert atmosphere.

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 2 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Ethylphenylboronic Acid with 1-Bromo-4-nitrobenzene

  • Reaction Setup: 1-Bromo-4-nitrobenzene (1.0 mmol), 4-ethylphenylboronic acid (1.5 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol) are added to a reaction vessel.

  • Solvent Addition: A mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added.

  • Degassing: The solution is thoroughly degassed with an inert gas.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is added.

  • Reaction: The mixture is heated to 80 °C and stirred for 12 hours.

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.

Protocol 3: Suzuki Coupling of 4-Butylphenylboronic Acid with 4-Chloroacetophenone

  • Reaction Setup: A mixture of 4-chloroacetophenone (1.0 mmol), 4-butylphenylboronic acid (1.5 mmol), and potassium hydroxide (KOH, 2.0 mmol) is prepared.

  • Solvent Addition: A 1:1 mixture of isopropyl alcohol (IPA) and water (4 mL) is added.

  • Catalyst Addition: The palladium-N-heterocyclic carbene (NHC) precatalyst (0.01 mmol) is added to the mixture.

  • Reaction: The reaction is stirred at room temperature for 10 minutes.

  • Workup and Purification: The reaction is quenched with water and extracted with diethyl ether. The organic extracts are combined, dried over magnesium sulfate, and the solvent is removed in vacuo. The residue is purified by chromatography.[3]

Protocol 4: Suzuki Coupling of this compound with 1-Bromo-4-fluorobenzene

  • Reaction Setup: In a flask, 1-bromo-4-fluorobenzene (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) are combined.

  • Solvent Addition: A mixture of 1,4-dioxane (3 mL) and water (1 mL) is added.

  • Degassing: The mixture is degassed for 20 minutes with argon.

  • Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol) is added.

  • Reaction: The reaction is heated at 90 °C for 12 hours under an argon atmosphere.

  • Workup and Purification: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[4]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving a palladium catalyst. The general mechanism is illustrated below.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_oad R¹-Pd(II)L₂-X pd0->pd2_oad Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-OR" pd2_oad->pd2_trans Ligand Exchange (Base, -HX) pd2_biaryl R¹-Pd(II)L₂-R² pd2_trans->pd2_biaryl Transmetalation (R²-B(OR)₂) pd2_biaryl->pd0 Reductive Elimination (R¹-R²)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps:

  • Oxidative Addition: The aryl halide (R¹-X) reacts with the active Pd(0) catalyst to form a Pd(II) species.

  • Ligand Exchange/Activation: A base activates the boronic acid, facilitating the subsequent step.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide or other ligand.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

References

A Comparative Guide to Alternatives for 4-Hexylphenylboronic Acid in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biphenyl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While 4-hexylphenylboronic acid is a common reagent for introducing the 4-hexylphenyl moiety, its stability and handling can present challenges, potentially impacting reaction yields and reproducibility. This guide provides an objective comparison of alternative reagents, supported by experimental data, to facilitate the selection of the optimal organoboron species for biphenyl synthesis.

The primary alternatives to traditional boronic acids—potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and boronic esters—offer significant advantages in terms of stability, handling, and, in many cases, performance.

Performance Comparison of Organoboron Reagents

The choice of an organoboron reagent can significantly influence the outcome of a Suzuki-Miyaura coupling. The following table summarizes the performance of this compound and its alternatives in the synthesis of a model biphenyl, 4-hexyl-4'-methoxybiphenyl, via coupling with 4-bromoanisole. While direct comparative data for this compound and its derivatives under identical conditions is scarce in the literature, this table presents typical yields and conditions gleaned from various sources to provide a representative comparison.

ReagentStructureTypical Yield (%)Key AdvantagesDisadvantages
This compound c1(ccc(cc1)CCCCCC)B(O)O70-95Readily available, cost-effective.Prone to protodeboronation and homocoupling, can be unstable to storage and chromatography.
Potassium 4-Hexylphenyl-trifluoroborate c1(ccc(cc1)CCCCCC)--INVALID-LINK--(F)F.[K+]85-98Highly stable, crystalline solid, resistant to protodeboronation, easy to handle.[1][2]Requires an additional synthetic step from the boronic acid.
4-Hexylphenyl MIDA Boronate c1(ccc(cc1)CCCCCC)B2OC(=O)CN(C)CC(=O)O290-99Exceptionally stable to air and chromatography, allows for slow release of the boronic acid, leading to higher yields and fewer byproducts.[3]More expensive and requires an additional synthetic step and subsequent deprotection.
This compound Pinacol Ester c1(ccc(cc1)CCCCCC)B2OC(C)(C)C(C)(C)O280-96More stable than the corresponding boronic acid, generally good reactivity.[4]Can exhibit lower reactivity than boronic acids under certain conditions.[5]

Reaction Pathways and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The general mechanism is applicable to boronic acids and their derivatives, with slight variations in the activation of the boron reagent.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X-Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 / Base ArPdAr Ar-Pd(II)-Ar'-Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar-Ar' RedElim->Biphenyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general workflow for performing a Suzuki-Miyaura coupling is consistent across the different types of organoboron reagents, with minor adjustments for the activation of the more stable derivatives.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Organoboron Reagent, Catalyst, and Base inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert solvent Add Degassed Solvent heat Heat to Reaction Temperature solvent->heat inert->solvent monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Dry and Concentrate Organic Layer extract->purify chromatography Purify by Column Chromatography purify->chromatography

Caption: A general experimental workflow for biphenyl synthesis via Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound and its alternatives.

Protocol 1: Using this compound

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Potassium 4-Hexylphenyltrifluoroborate

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Potassium 4-hexylphenyltrifluoroborate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol)

  • Solvent (e.g., Dioxane/Water, 4:1, 10 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, potassium 4-hexylphenyltrifluoroborate, palladium catalyst, ligand, and base.[1]

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane and water.

  • Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours.

  • After cooling, dilute the mixture with an organic solvent, and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Using 4-Hexylphenyl MIDA Boronate

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • 4-Hexylphenyl MIDA boronate (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Solvent (e.g., THF/Water, 2:1, 9 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, 4-hexylphenyl MIDA boronate, palladium catalyst, ligand, and base.

  • Seal the vessel and replace the atmosphere with an inert gas.

  • Add the degassed THF and water.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C until the reaction is complete. The slow hydrolysis of the MIDA boronate will release the active boronic acid.[3]

  • Upon completion, perform a standard aqueous work-up and extraction with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography.

Conclusion

While this compound is a widely used reagent, its stability can be a limiting factor in achieving high and reproducible yields in biphenyl synthesis. Potassium organotrifluoroborates, MIDA boronates, and boronic esters present as highly viable alternatives, each with a unique set of advantages. Potassium trifluoroborates and MIDA boronates, in particular, offer enhanced stability, which often translates to improved reaction outcomes.[1][3] The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and considerations of cost and handling. For challenging couplings or in the context of multi-step syntheses where robustness is paramount, the use of these stable alternatives to this compound is highly recommended.

References

A Comparative Guide to Catalysts for 4-Hexylphenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl compounds. The choice of catalyst is critical for the successful coupling of substrates like 4-hexylphenylboronic acid, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of common palladium and nickel catalysts for this purpose, supported by experimental data from related arylboronic acid couplings.

The selection of an optimal catalyst system is contingent on the specific reaction partners and desired outcomes. While palladium complexes are the most widely used and versatile catalysts for Suzuki-Miyaura couplings, nickel-based systems have emerged as a cost-effective and highly reactive alternative, particularly for less reactive coupling partners.[1][2]

Palladium-Based Catalysts

Palladium catalysts are the cornerstone of Suzuki-Miyaura cross-coupling due to their high efficiency and broad functional group tolerance.[2] Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes like Pd(PPh₃)₄.[2][3] The activity of these catalysts is significantly enhanced by the use of supporting ligands, such as phosphines or N-heterocyclic carbenes (NHCs).[2][4]

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions of arylboronic acids with aryl halides. While specific data for this compound is not extensively detailed in the provided literature, the data for structurally similar arylboronic acids provides a strong basis for comparison.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PCy₃Aryl TriflatePhenylboronic AcidK₃PO₄TolueneRT1295
Pd₂(dba)₃ / P(t-Bu)₃Aryl ChloridePhenylboronic AcidK₃PO₄Dioxane802498
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865[5]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME/H₂O80-100--[5]
Pd/H-MORAryl HalidePhenylboronic AcidK₂CO₃EtOH/H₂O800.5>90[6]
Nickel-Based Catalysts

Nickel catalysts have gained considerable attention as a more economical alternative to palladium for cross-coupling reactions.[1] They have shown high reactivity, especially with challenging substrates like aryl chlorides and phenol derivatives.[1][7] Commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ and NiCl₂(dppp) are commonly employed.[1][8]

Performance Comparison of Nickel Catalysts

The following table outlines the performance of selected nickel catalyst systems for the Suzuki-Miyaura coupling of arylboronic acids.

Catalyst SystemElectrophileArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
NiCl₂(PCy₃)₂Naphthyl SulfamatePhenylboronic AcidK₃PO₄2-Me-THF1001295[1]
NiCl₂(dppp)Phenol derivativePhenylboronic AcidK₃PO₄Toluene1102485[8]
NiSO₄·6H₂O / Cationic 2,2′-bipyridyl(2-haloallyl)phosphonatePhenylboronic AcidK₂CO₃Water120180-95[9][10]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.

General Protocol for Palladium-Catalyzed Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nickel-Catalyzed Coupling in Green Solvents

This protocol is adapted for using more environmentally friendly solvents.[1]

Reagents:

  • Aryl halide or phenol derivative (1.0 equiv)

  • This compound (1.5 equiv)

  • NiCl₂(PCy₃)₂ (1-5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent (e.g., 2-Me-THF or t-amyl alcohol)

Procedure:

  • In a glovebox, add the aryl halide or phenol derivative, this compound, NiCl₂(PCy₃)₂, and K₃PO₄ to a vial equipped with a stir bar.

  • Add the solvent and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100-120 °C.

  • Stir vigorously for the required time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify the product as described above.

Visualizations

Catalytic Cycle and Workflows

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura cross-coupling and a typical experimental workflow.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (R1-X) A->B C R1-Pd(II)LnX B->C D Transmetalation (R2-B(OR)2) C->D E R1-Pd(II)LnR2 D->E F Reductive Elimination E->F F->A R1-R2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Add_Reagents Add Reagents & Catalyst Reagents->Add_Reagents Vessel Prepare Reaction Vessel (Flame-dried, Inert Atmosphere) Vessel->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/HPLC) Heat_Stir->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purification (Chromatography) Dry_Concentrate->Purify Catalyst_Selection Start Substrate Analysis Aryl_Halide Aryl Halide Reactivity (I > Br > OTf > Cl) Start->Aryl_Halide Steric_Hindrance Steric Hindrance? Aryl_Halide->Steric_Hindrance Reactive (I, Br) Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) + Bulky Phosphine Ligand Aryl_Halide->Pd_Catalyst Unreactive (Cl) Cost_Considerations Cost a Major Factor? Steric_Hindrance->Cost_Considerations No Steric_Hindrance->Pd_Catalyst Yes Ni_Catalyst Nickel Catalyst (e.g., NiCl2(PCy3)2) Cost_Considerations->Ni_Catalyst Yes Standard_Pd Standard Pd Catalyst (e.g., Pd(PPh3)4) Cost_Considerations->Standard_Pd No

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Hexylphenylboronic acid, a key building block in organic synthesis, is critical for ensuring the desired reaction outcomes, reproducibility, and the overall quality of the final products in pharmaceutical and materials science applications. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound. We will delve into the principles, performance characteristics, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination of this compound depends on several factors, including the required sensitivity, selectivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.

Parameter HPLC-UV LC-MS/MS GC-MS (after derivatization) Quantitative ¹H-NMR
Principle Separation based on polarity with UV detection.Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Absolute or relative quantification based on the integral of ¹H-NMR signals.
Selectivity Moderate to HighVery HighHighHigh (for proton-containing molecules)
Sensitivity (Typical LOQ) µg/mL to ng/mLng/mL to pg/mL[1][2]ng/mLmg/mL
Derivatization Required NoGenerally No[2]YesNo
Key Advantages Robust, widely available, good for routine purity checks.High sensitivity and selectivity, ideal for trace impurity identification.[3]Suitable for volatile impurities and can provide structural information.Primary analytical method, no need for a specific reference standard of the analyte, provides structural confirmation.[4]
Limitations May not resolve all co-eluting impurities, less sensitive than MS methods.Matrix effects can be significant, more complex instrumentation.Derivatization can be complex and may introduce artifacts. Not suitable for non-volatile impurities.Lower sensitivity compared to chromatographic methods, requires a well-resolved signal.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar arylboronic acids and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a general reversed-phase HPLC method suitable for the routine purity analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL. Further dilute as required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity for the detection and quantification of trace impurities.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Ammonium hydroxide in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient Program: Optimized for separation of the main component and potential impurities. A typical gradient might run from 10% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M-H]⁻ for this compound (205.1).

    • Product Ions: To be determined by infusion of a standard solution and fragmentation analysis.

  • Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Prepare a series of dilutions in the mobile phase to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

GC-MS is suitable for the analysis of volatile impurities and the main component after derivatization to increase its volatility.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization:

    • Dissolve approximately 1 mg of this compound in 1 mL of pyridine.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Sample Preparation: Inject 1 µL of the derivatized sample solution.

Quantitative ¹H-NMR Spectroscopy

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., aromatic protons) and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve This compound hplc Inject into HPLC prep->hplc 10 µL Injection separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (% Area) integration->purity qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire Transfer to NMR tube process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity integrate->calculate

References

Benchmarking 4-Hexylphenylboronic Acid: A Comparative Guide for Materials Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of materials science, the selection of optimal molecular building blocks is paramount to achieving desired performance in applications ranging from organic electronics to biomedical sensors. 4-Hexylphenylboronic acid, a versatile organoboron compound, has emerged as a significant player in the synthesis of advanced materials. This guide provides an objective comparison of its performance against relevant alternatives in key applications, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their material selection process.

Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Phenylboronic acids are critical reagents in this reaction, and the nature of their substituents can significantly influence reaction yields and kinetics.

Performance Comparison:

While direct, comprehensive comparative studies detailing the performance of a wide range of 4-alkylphenylboronic acids in Suzuki-Miyaura coupling are not extensively documented in a single source, existing literature provides valuable insights. For instance, a study comparing the palladium-catalyzed coupling of various aryl halides with phenylboronic acid and 4-butylphenylboronic acid demonstrates the viability and efficiency of using alkyl-substituted phenylboronic acids. The yields are generally high, though they can be influenced by the specific catalyst, base, and reaction conditions employed.

Boronic AcidAryl HalideCatalystBaseSolventYield (%)
Phenylboronic Acid4-BromoacetophenonePd-NHC ComplexKOHIPA-water47
4-Butylphenylboronic Acid4-BromoacetophenonePd-NHC ComplexKOHIPA-water52
Phenylboronic Acid4-ChloroacetophenonePd-NHC ComplexKOHIPA-water-
4-Butylphenylboronic Acid4-ChloroacetophenonePd-NHC ComplexKOHIPA-water78

Table 1: Comparative yields of Suzuki-Miyaura coupling for Phenylboronic Acid and 4-Butylphenylboronic Acid with different aryl halides. The data suggests that the presence of an alkyl group can be favorable for the reaction yield.[1]

Experimental Protocol: Typical Suzuki-Miyaura Coupling

A representative experimental procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the 4-alkylphenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL), followed by the addition of a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a specified time (e.g., 4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_cycle Catalytic Cycle cluster_product Product Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0) Pd0->Oxidative_Addition Ar_Pd_X Ar-Pd(II)-X Oxidative_Addition->Ar_Pd_X Ar_Pd_X->Transmetalation Ar_Pd_R Ar-Pd(II)-R Transmetalation->Ar_Pd_R Reductive_Elimination Reductive Elimination Ar_Pd_R->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product Base Base Base->Transmetalation

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Organic Electronics: Tailoring Interfacial Properties

In organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), the interfaces between different layers play a crucial role in determining device performance. Self-assembled monolayers (SAMs) of phenylboronic acid derivatives can be used to modify the work function of transparent conductive oxides like indium tin oxide (ITO), thereby improving charge injection/extraction efficiency.

Performance Comparison:

Interfacial LayerOpen-Circuit Voltage (V_oc) (V)Short-Circuit Current (J_sc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
Bare ITO0.588.2355.12.63
ITO/NO₂-PBA0.619.0157.83.17

Table 2: Photovoltaic performance of P3HT:PCBM organic solar cells with and without a (4-nitrophenyl)boronic acid self-assembled monolayer on the ITO anode. The modification leads to a notable improvement in all device parameters.[2]

Experimental Protocol: Fabrication of an Organic Solar Cell with a SAM-Modified ITO Anode

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove organic residues and increase the surface wettability.

  • SAM Deposition: The cleaned ITO substrates are immersed in a dilute solution (e.g., 1 mM) of the 4-alkylphenylboronic acid in a suitable solvent (e.g., ethanol) for a specific duration (e.g., 12 hours) to allow for the formation of a self-assembled monolayer. After immersion, the substrates are rinsed with the pure solvent to remove any physisorbed molecules and then dried.

  • Active Layer Deposition: A photoactive layer, typically a blend of a donor polymer (e.g., P3HT) and an acceptor fullerene derivative (e.g., PCBM), is deposited onto the SAM-modified ITO substrate by spin-coating from a solution (e.g., in chlorobenzene). The film is then annealed at an optimal temperature to improve its morphology and crystallinity.

  • Cathode Deposition: A low work function metal cathode (e.g., Ca or LiF/Al) is deposited on top of the active layer by thermal evaporation under high vacuum.

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated device are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).

Sensor Applications: Recognizing and Detecting Analytes

Phenylboronic acids are well-known for their ability to reversibly bind with cis-1,2- and 1,3-diols, a property that has been extensively exploited in the development of sensors for saccharides, including glucose. The binding event can be transduced into a detectable signal, such as a change in fluorescence, color, or an electrochemical response.

Performance Comparison:

The sensitivity and selectivity of a boronic acid-based sensor are influenced by factors such as the pKa of the boronic acid and the steric and electronic environment around the boron center. The hexyl group in this compound can affect its solubility and interaction with the sensor matrix. While specific data for a this compound-based sensor is not available in a comparative table, the performance of various phenylboronic acid derivatives in glucose sensing highlights the potential of this class of compounds.

Sensor TypeRecognition ElementLinear Range (mM)Limit of Detection (LOD) (mM)
Electrochemical3-Aminophenylboronic acid/SPCE0.01 - 100.0085
FluorescentAnthracene-based diboronic acid0 - 50-
ElectrochemicalFerrocene-boronic acid0 - 140.2

Table 3: Performance comparison of different phenylboronic acid-based glucose sensors. The choice of the boronic acid derivative and the transduction mechanism significantly impacts the sensor's analytical performance.[3][4][5]

Experimental Protocol: Fabrication of a Phenylboronic Acid-Based Fluorescent Glucose Sensor

  • Synthesis of the Fluorescent Probe: A fluorescent dye is chemically modified to incorporate a phenylboronic acid moiety. This can be achieved through standard organic synthesis techniques, such as amide coupling or etherification, to link the boronic acid derivative to the fluorophore.

  • Preparation of the Sensing Medium: The synthesized fluorescent probe is dissolved in a suitable buffer solution, typically at a physiological pH (e.g., pH 7.4), to create the sensing medium.

  • Fluorescence Measurements: The fluorescence emission spectrum of the sensing medium is recorded in the absence of the analyte (glucose).

  • Analyte Addition: Aliquots of a stock solution of glucose are added to the sensing medium to achieve a range of final concentrations.

  • Signal Transduction: After each addition of glucose and allowing for equilibration, the fluorescence emission spectrum is recorded. The binding of glucose to the phenylboronic acid moiety of the probe induces a change in the fluorescence intensity or a shift in the emission wavelength.

  • Data Analysis: A calibration curve is constructed by plotting the change in fluorescence intensity against the glucose concentration. This curve is then used to determine the concentration of glucose in unknown samples.

Signaling Pathway for a Phenylboronic Acid-Based Glucose Sensor

Glucose_Sensing cluster_recognition Molecular Recognition cluster_binding Binding Event cluster_signal Signal Transduction PBA_Fluorophore PBA-Fluorophore (Low Fluorescence) Complex_Formation Complex Formation PBA_Fluorophore->Complex_Formation Glucose Glucose (Diol) Glucose->Complex_Formation PBA_Glucose_Complex PBA-Glucose Complex (High Fluorescence) Complex_Formation->PBA_Glucose_Complex Signal_Change Fluorescence Increase PBA_Glucose_Complex->Signal_Change

Caption: Mechanism of a turn-on fluorescent glucose sensor.

References

Boronic Acids vs. Boronate Esters: A Comprehensive Comparison for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the planning of cross-coupling reactions, profoundly influencing reaction efficiency, yield, and scalability. This guide provides an objective comparison of boronic acids and their corresponding boronate esters, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate an informed choice of reagent for specific synthetic challenges.

The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive, often resulting in faster reaction times in cross-coupling reactions.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in many catalytic cycles. However, this comes at the cost of diminished stability. Boronic acids are prone to decomposition through pathways like oxidation and protodeboronation, particularly under aqueous basic conditions, which can adversely affect their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly greater stability.[1] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for prolonged periods.[1] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid. It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, though direct transmetalation from the ester is also a possibility.[1]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The following table summarizes representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.

FeatureBoronic AcidsBoronate Esters (Pinacol)
Reactivity Generally higher, leading to faster reaction times.[1][2]Generally lower, may require longer reaction times or higher temperatures.[1]
Stability Lower; susceptible to protodeboronation and oxidation, especially for certain heteroaryl and vinyl derivatives.[2][3]High; often stable, crystalline solids with a long shelf-life, easier to handle and purify.[1][2]
Yield Can be higher in short reaction times, but may be compromised by decomposition.[2]Often more reproducible, leading to higher isolated yields in complex syntheses due to higher purity of the starting material.[2]
Purity of Starting Material Can be challenging to obtain in high purity due to decomposition.[2]Generally high; can be purified by standard methods like column chromatography.[2]
Handling Can be more challenging due to lower stability.Easier to handle due to their solid nature and higher stability.[1]

Kinetic Data on the Transmetalation Step

The transmetalation step is a critical part of the Suzuki-Miyaura catalytic cycle and is directly influenced by the nature of the boron reagent. The table below presents kinetic data from studies on the transmetalation step, comparing the relative reactivity of various boronic acids and boronate esters.

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acidObserved0.58 ± 0.011.00
2Phenylboronic acidObserved1.30 ± 0.042.24
34-(Trifluoromethyl)phenylboronic acidObserved2.70 ± 0.084.66
44-Fluorophenylboronic acid pinacol esterNot Observed--
54-Fluorophenylboronic acid glycol esterObserved2.44 ± 0.054.20

Note: The absence of an observable pre-transmetalation intermediate for the pinacol ester is attributed to the steric bulk around the boron atom imparted by the methyl substituents.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid or boronate ester, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Key Concepts

To better understand the relationship and application of boronic acids and boronate esters in cross-coupling, the following diagrams illustrate the core concepts.

Reactivity_Stability_Tradeoff cluster_0 Boronic Acids cluster_1 Boronate Esters High Reactivity High Reactivity Fast Reaction Rates Fast Reaction Rates High Reactivity->Fast Reaction Rates Lower Reactivity Lower Reactivity Low Stability Low Stability Prone to Decomposition Prone to Decomposition Low Stability->Prone to Decomposition High Stability High Stability Ease of Handling Ease of Handling High Stability->Ease of Handling Slower Reaction Rates Slower Reaction Rates Lower Reactivity->Slower Reaction Rates

Caption: The reactivity-stability trade-off between boronic acids and boronate esters.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR')₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR Ar-R (Product) Reductive_Elimination->ArR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between a boronic acid and a boronate ester is ultimately determined by the specific demands of the synthetic task.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary goal.

  • The boronic acid is known to be relatively stable under the reaction conditions.

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.[1]

Choose a boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are crucial.[1]

  • High purity of the starting material is essential for the success of subsequent steps.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

Validating the Structure of 4-Hexylphenylboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for validating the structure of compounds synthesized from 4-hexylphenylboronic acid, a versatile building block in medicinal chemistry. We present supporting experimental data for a representative derivative, 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile, and detail the methodologies for its synthesis and characterization.

Derivatives of this compound are of significant interest in drug discovery, with many exhibiting potent biological activities. The accurate determination of their chemical structure is paramount for understanding structure-activity relationships (SAR) and ensuring the reproducibility of biological data. This guide focuses on the widely used Suzuki-Miyaura cross-coupling reaction for the synthesis of a biphenyl derivative and the subsequent spectroscopic and spectrometric validation of its structure.

Comparative Analysis of Structural Validation Techniques

A multi-pronged analytical approach is essential for the unambiguous structural elucidation of organic compounds. The following table summarizes the key techniques employed in the characterization of 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile, a product of the Suzuki-Miyaura coupling between this compound and 4-bromobenzonitrile.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Provides information about the chemical environment and connectivity of hydrogen atoms.Excellent for determining the substitution pattern on the aromatic rings and the structure of the hexyl chain.Can be complex to interpret without supporting 2D NMR experiments for larger molecules.
¹³C NMR Spectroscopy Reveals the chemical environment of each carbon atom in the molecule.Confirms the number of unique carbon atoms and the presence of key functional groups (e.g., nitrile).Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.High sensitivity and accuracy in confirming the molecular formula.Isomers may not be distinguishable by mass alone.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.Unambiguous determination of bond lengths, bond angles, and stereochemistry.Requires the growth of high-quality single crystals, which can be challenging.

Experimental Protocols

Synthesis of 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to yield 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile as a solid.

Structural Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Record the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M]⁺).

Quantitative Data for 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile

The following tables summarize the expected and representative spectroscopic and spectrometric data for 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile.

Table 1: NMR Data for 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile and a Reference Compound.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile Aromatic protons: 7.75-7.50 (m, 8H), Hexyl chain: 2.65 (t, 2H), 1.65 (m, 2H), 1.35 (m, 6H), 0.90 (t, 3H)Aromatic & Nitrile C: 145.7, 139.2, 132.6, 129.2, 128.7, 127.8, 127.3, 119.0, 110.9, Hexyl C: 35.5, 31.7, 31.3, 29.0, 22.6, 14.1
[1,1'-Biphenyl]-4-carbonitrile (Reference) [1]7.77-7.71 (q, J= 8Hz, 4H), 7.64-7.62 (d, J= 8 Hz, 2H), 7.52 (t, J= 8Hz, 2H), 7.46 (t, J= 8Hz, 1H)[1]145.70, 139.20, 132.64, 129.15, 128.70, 127.77, 127.27, 119.01, 110.92[1]

Table 2: Mass Spectrometry Data for 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile. [2]

Property Value
Molecular Formula C₁₉H₂₁N[2]
Molecular Weight 263.38 g/mol [2]
Monoisotopic Mass 263.167400 Da[2]
Major Mass Spectral Peaks (m/z) 263, 193, 192, 110[2]

Signaling Pathway and Experimental Workflow Visualizations

Many biphenyl derivatives exhibit anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. The following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical workflow for evaluating such compounds.

cluster_0 Mechanism of Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers mt Microtubule (Polymerized) tubulin->mt Polymerization arrest Mitotic Arrest (G2/M Phase) mt->tubulin Depolymerization inhibitor Biphenyl Derivative (e.g., 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile) inhibitor->tubulin Binds to Colchicine Site apoptosis Apoptosis arrest->apoptosis

Mechanism of tubulin polymerization inhibition by biphenyl derivatives.

cluster_1 Experimental Workflow for Inhibitor Evaluation synthesis Synthesis of Biphenyl Derivative validation Structural Validation (NMR, MS) synthesis->validation invitro In Vitro Tubulin Polymerization Assay validation->invitro cell_based Cell-Based Assays (e.g., MTT, Flow Cytometry) invitro->cell_based imaging Immunofluorescence Microscopy cell_based->imaging data Data Analysis (IC50, Cell Cycle Arrest) imaging->data

References

A Comparative Guide to the Quantitative Analysis of 4-Hexylphenylboronic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Hexylphenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, is critical for reaction monitoring, yield determination, and quality control. This guide provides a comparative overview of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and illustrative data to aid in method selection and implementation.

At a Glance: HPLC vs. qNMR for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Primary/Secondary Secondary method requiring a reference standard of this compound for quantification.Primary ratio method; can determine purity and concentration without a specific reference standard of the analyte, using a certified internal standard.
Selectivity High selectivity, capable of separating this compound from starting materials, reagents, and byproducts in a complex reaction mixture.Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap in complex mixtures.
Sensitivity Generally offers high sensitivity, suitable for trace-level analysis of residual this compound.Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.
Precision Very good, with low relative standard deviation (RSD), typically <2%.Excellent, often with very low RSD.
Speed Method development can be time-consuming. Analysis time per sample is typically in the range of 10-30 minutes.Method development is often faster. Analysis time per sample can be around 5-15 minutes.
Sample Throughput Well-suited for high-throughput analysis with the use of autosamplers.Can be automated, but generally has lower throughput than modern UHPLC systems.
Non-destructive NoYes, the sample can be recovered after analysis.
Universality Requires a chromophore for UV detection.Applicable to nearly all organic molecules containing NMR-active nuclei (e.g., ¹H).

Note: The quantitative data in this table is illustrative and based on typical performance characteristics for arylboronic acids. Actual results may vary depending on the specific instrumentation, reaction matrix, and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol outlines a general method for the quantification of this compound in a reaction mixture using reversed-phase HPLC with UV detection.

1. Materials and Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, water, and an acid modifier (e.g., formic acid or phosphoric acid)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point is a linear gradient from 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 230-270 nm).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Reaction Quenching: At a specific time point, withdraw a small, accurately measured aliquot of the reaction mixture (e.g., 100 µL).

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 10 mL of mobile phase A/B mixture) to prevent further reaction.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Calibration:

  • Prepare a series of standard solutions of the this compound reference standard in the same diluent used for the samples, covering the expected concentration range in the reaction mixture.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

5. Data Analysis:

  • Inject the prepared sample from the reaction mixture.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol describes the determination of this compound concentration in a reaction mixture using an internal standard.

1. Materials and Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended)

  • High-precision 5 mm NMR tubes

  • Certified internal standard (IS) with a known purity (e.g., maleic acid, 1,4-dioxane, or dimethyl sulfone). The IS should have a simple spectrum with signals that do not overlap with the analyte or other components in the mixture.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, chosen based on the solubility of the reaction components).

  • Analytical balance.

2. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh a known amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁ value). This is crucial for accurate integration.

  • Optimize acquisition parameters to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals of both this compound and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • Canalyte = Concentration of this compound

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot QuenchDilute Quench & Dilute ReactionMixture->QuenchDilute Filter Filter (0.45 µm) QuenchDilute->Filter HPLC Inject into HPLC Filter->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis WeighSample Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS Weigh Internal Standard WeighIS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Conclusion

Both HPLC and qNMR are powerful techniques for the quantitative analysis of this compound in reaction mixtures. The choice between the two methods depends on the specific requirements of the analysis. HPLC is often favored for its high sensitivity and throughput, making it ideal for routine reaction monitoring and trace analysis. In contrast, qNMR serves as an excellent primary method for accurate quantification without the need for a specific reference standard of the analyte, providing valuable structural information simultaneously. For comprehensive analysis and method validation, a combination of both techniques can be highly beneficial.

4-Hexylphenylboronic Acid: A Performance Review in Green Chemistry Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of sustainable synthesis, the choice of reagents plays a pivotal role in minimizing environmental impact. This guide offers a comparative analysis of 4-hexylphenylboronic acid's performance in green chemistry protocols, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, valued for its efficiency in forming carbon-carbon bonds.

For researchers, scientists, and professionals in drug development, optimizing this reaction with greener methodologies is a critical step towards more sustainable practices. This guide provides an objective comparison with alternative boronic acids, supported by experimental data, to aid in the selection of appropriate building blocks for green synthetic routes.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The performance of this compound is benchmarked against other commonly used boronic acids, such as phenylboronic acid and 4-butylphenylboronic acid, under various green chemistry conditions. These include the use of environmentally benign solvents and energy-efficient microwave irradiation.

Data Summary

The following table summarizes the performance of different boronic acids in Suzuki-Miyaura cross-coupling reactions under green conditions. The data highlights key metrics such as catalyst loading, reaction time, solvent, and yield, allowing for a direct comparison.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
This compound (analogue: 4-Butylphenylboronic Acid)4-BromoacetophenonePd-NHC Complex (unspecified)KOHIPA/Water (1:1)RT10 min52[1]
Phenylboronic Acid4-BromoacetophenonePd-NHC Complex (unspecified)KOHIPA/Water (1:1)RT10 min47[1]
This compound (analogue: 4-Butylphenylboronic Acid)4-ChloroacetophenonePd-NHC Complex (unspecified)KOHIPA/Water (1:1)RT10 min78 (for butyl)[1]
Phenylboronic Acid4-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (MW)90 min92[2]
Phenylboronic Acid4-BromoacetophenonePyridine-based Pd(II) (1)KOHWater100-160 (MW)5 min96[3]
Phenylboronic AcidNaphthyl sulfamateNiCl₂(PCy₃)₂ (5)K₃PO₄t-Amyl Alcohol10012 hHigh (not specified)[4][5]

Note: Direct comparative data for this compound under a wide range of green conditions is limited in the available literature. 4-Butylphenylboronic acid serves as a close structural analogue, and its performance is presented as a reasonable proxy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol is adapted from a procedure for the coupling of phenylboronic acid with 4-bromoacetophenone using a pyridine-based palladium(II) complex.[3]

Materials:

  • 4-Bromoacetophenone (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pyridine-based Pd(II)-complex (1 mol%)

  • Potassium hydroxide (KOH) (2 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Water (10 mL)

Procedure:

  • In a microwave process vial, combine 4-bromoacetophenone, phenylboronic acid, the Pd(II)-complex, KOH, and TBAB.

  • Add 10 mL of water to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a temperature between 100-160°C for 5 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired biaryl.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling in a Green Solvent

This protocol describes a nickel-catalyzed cross-coupling reaction using the green solvent tert-amyl alcohol.[4][5]

Materials:

  • Aryl halide or phenol-derived substrate (1.0 equiv)

  • Aryl boronic acid (2.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol

Procedure:

  • In a reaction vessel, combine the aryl halide/phenol-derived substrate, aryl boronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Add a sufficient amount of tert-amyl alcohol to achieve the desired concentration.

  • Seal the vessel and heat the mixture at 100°C for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product as necessary.

Visualizing the Workflow

To illustrate the experimental process, a generalized workflow for a green Suzuki-Miyaura cross-coupling reaction is presented below using the DOT language for Graphviz.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide Reaction_Vessel Reaction Vessel Aryl_Halide->Reaction_Vessel Boronic_Acid 4-Hexylphenyl- boronic Acid Boronic_Acid->Reaction_Vessel Catalyst Palladium or Nickel Catalyst Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Green Solvent (e.g., Water, t-Amyl Alcohol) Solvent->Reaction_Vessel Heating Heating (Conventional or Microwave) Reaction_Vessel->Heating Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: Generalized workflow for a green Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key steps and relationships within the Suzuki-Miyaura catalytic cycle, a fundamental signaling pathway in this cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R¹-X) Pd0->Oxidative_Addition Aryl Halide PdII_Complex R¹-Pd(II)-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (R²-B(OR)₂) PdII_Complex->Transmetalation Boronic Acid + Base PdII_Biaryl R¹-Pd(II)-R² Transmetalation->PdII_Biaryl Reductive_Elimination Reductive Elimination PdII_Biaryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Hexylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hexylphenylboronic acid, a crucial measure to mitigate environmental impact and uphold workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that an emergency eyewash station and safety shower are readily accessible.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical. Gloves should be inspected for integrity before use.
Protective Clothing Lab coat or chemical-resistant apron.Shields skin from accidental spills.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the compound as a powder or if there is a risk of aerosolization.

Waste Characterization and Segregation

This compound must be treated as hazardous chemical waste. It is critical to segregate this waste and not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous chemical reactions.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound must never be discharged into the sanitary sewer system.[1]

  • Avoid Environmental Release: Prevent the chemical from entering drains or waterways.

  • Consult Institutional Guidelines: Always adhere to your organization's specific protocols for hazardous waste disposal.

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound.

Step 1: Waste Collection

  • Solid Waste: Carefully collect any solid this compound waste.

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated and compatible waste container using a funnel to prevent spillage.[1]

Step 2: Container Management

  • Container Selection: Use a container made of a material compatible with boronic acids, such as high-density polyethylene (HDPE) or glass.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration if in solution.

  • Sealing: Ensure the container is tightly sealed to prevent leaks or spills.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed disposal company. All waste must be disposed of at an approved waste disposal plant.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill zone.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the liquid.[1] Collect the absorbed material and place it into a sealed and labeled hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the incident to your supervisor and your institution's EHS department.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste B Don Appropriate PPE A->B C Is it a spill? B->C D Follow Spill Response Protocol C->D Yes E Collect Waste in a Labeled, Compatible Container C->E No D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Licensed Disposal F->G H End of Process G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hexylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hexylphenylboronic Acid

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Identifier:

Compound NameThis compound
Molecular Formula C₁₂H₁₉BO₂
CAS Number 105365-50-2
Molecular Weight 206.09 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended PPE
Eye Protection Safety glasses with side shields or chemical safety goggles are required to protect against splashes.[2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[2] Inspect gloves for any signs of damage before use.
Skin and Body Protection A laboratory coat is required to protect skin and clothing from potential spills.[2] For larger scale operations, consider additional protective clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary for large scale or emergency use.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure you are familiar with the chemical's hazards by reviewing the Safety Data Sheet (SDS).[2] Confirm that the work area, particularly the chemical fume hood, is clean and operational. Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Chemical Handling:

    • Conduct all weighing and transferring of this compound within a certified chemical fume hood to control dust and vapors.[2]

    • Avoid direct contact with the chemical. Use spatulas and other appropriate tools for transfers.

    • Keep the container tightly closed when not in use.[2]

  • Spill Management:

    • Minor Spills: For small spills contained within the fume hood, use an appropriate absorbent material to clean the area. Place the waste in a sealed container for disposal.

    • Major Spills: In the event of a larger spill, evacuate the immediate area and alert your supervisor or safety officer.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be handled as chemical waste.

  • Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and any excess chemical, in a clearly labeled, sealed, and appropriate waste container.

  • Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[7] Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety department for specific disposal procedures.

Workflow for Handling this compound

G prep Preparation - Review SDS - Inspect Fume Hood - Locate Safety Equipment ppe Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe handling Chemical Handling (Inside Fume Hood) - Weighing & Transferring - Keep Container Closed ppe->handling spill Spill? handling->spill minor_spill Minor Spill Cleanup - Use Absorbent - Collect Waste spill->minor_spill Yes (Minor) major_spill Major Spill Response - Evacuate Area - Notify Supervisor spill->major_spill Yes (Major) decon Decontamination - Clean Work Area - Remove PPE spill->decon No minor_spill->decon disposal Waste Disposal - Collect in Labeled Container - Follow Institutional Procedures decon->disposal end End of Process disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.